1H-1,2,3-Triazol-5-ol, 1-methyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2H-triazol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-6-3(7)2-4-5-6/h2,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYLDKJDJBNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631212 | |
| Record name | 3-Methyl-2,3-dihydro-4H-1,2,3-triazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62150-39-4 | |
| Record name | 3-Methyl-2,3-dihydro-4H-1,2,3-triazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,3-Triazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic routes for obtaining 1-methyl-1H-1,2,3-triazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on the synthesis of this specific molecule, this document outlines the most plausible and scientifically supported synthetic strategies, drawing from established methodologies for the synthesis of analogous 1,2,3-triazole derivatives. The guide will focus on a two-step synthetic pathway: the initial formation of the 1H-1,2,3-triazol-5-ol core, followed by its N-methylation.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and its ability to engage in various biological interactions. The N-methylated triazol-5-ol variant is of particular interest as a potential pharmacophore. This guide presents a comprehensive examination of the key synthetic strategies, experimental protocols, and quantitative data to aid researchers in the preparation of this target compound.
Proposed Synthetic Pathways
The synthesis of 1-methyl-1H-1,2,3-triazol-5-ol can be logically approached through two primary routes. The first involves the initial construction of the triazole ring followed by N-methylation, while the second, a more direct approach, involves a cycloaddition with a methylated azide.
Caption: Overview of the primary synthetic routes to 1-methyl-1H-1,2,3-triazol-5-ol.
Route 1: Two-Step Synthesis
This is the most extensively documented and versatile approach, offering greater control over the synthesis and purification of intermediates.
Step 1: Synthesis of 1H-1,2,3-Triazol-5-ol
The formation of the parent 1H-1,2,3-triazol-5-ol ring is a critical first step. A highly effective method involves the reaction of an in situ generated nitrile oxide precursor with an azide source.
Reaction Scheme:
Caption: Synthesis of the 1H-1,2,3-triazol-5-ol core.
Experimental Protocol:
A common precursor for this reaction is (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, which can be prepared from glycine ester hydrochloride.
Preparation of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate:
-
To a solution of glycine ester hydrochloride (14 mmol) in 3 mL of water, add concentrated HCl (1.2 mL).
-
Cool the resulting solution to -5 °C.
-
Add a solution of sodium nitrite (14 mmol) in 1.4 mL of water dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 45 minutes.
-
Add a brine solution and extract the product with ether.
-
Dry the organic layer and evaporate the solvent under reduced pressure to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate.[1] This intermediate is often used immediately in the next step without further purification.
Cycloaddition to form 1H-1,2,3-Triazol-5-ol:
Detailed experimental conditions for the direct cycloaddition of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with sodium azide to form 1H-1,2,3-triazol-5-ol are not explicitly detailed in a single source. However, based on analogous reactions, a plausible protocol would involve reacting the chloro oxime with sodium azide in a suitable solvent, likely a protic solvent or a mixture including water, to facilitate the cycloaddition. The reaction would proceed through an in situ generated nitrile oxide.
Step 2: N-Methylation of 1H-1,2,3-Triazol-5-ol
The final step in this route is the methylation of the triazole ring. This reaction can lead to a mixture of N-1 and N-2 methylated isomers, and the regioselectivity is often dependent on the reaction conditions.
Reaction Scheme:
Caption: N-methylation of the triazolol ring.
Experimental Protocol:
A general procedure for the N-methylation of a triazole ring, adapted from the methylation of 4(5)-nitro-1,2,3-triazole, is as follows[2]:
-
To a solution of 1H-1,2,3-triazol-5-ol in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) at 0 °C to deprotonate the triazole.
-
Stir the mixture for a short period (e.g., 15-30 minutes) at 0 °C.
-
Add methyl iodide (CH₃I) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting residue, containing a mixture of 1-methyl- and 2-methyl- isomers, will require purification by column chromatography to isolate the desired 1-methyl-1H-1,2,3-triazol-5-ol.
Quantitative Data:
The regioselectivity of the N-methylation is a critical factor. In the case of 4-nitro-1,2,3-triazole, methylation with methyl iodide yielded a mixture of the 1-methyl and 2-methyl isomers.[2] It is expected that the methylation of 1H-1,2,3-triazol-5-ol would also produce a mixture of isomers, necessitating careful chromatographic separation. The exact ratio of isomers will depend on the specific reaction conditions, including the choice of base and solvent.
| Reactant | Reagent | Product(s) | Yield | Reference |
| 4-nitro-2H-1,2,3-triazole | Methyl Iodide | 1-Methyl-5-nitro-1H-1,2,3-triazole & 1-Methyl-4-nitro-1H-1,2,3-triazole | 60% & 35% | [2] |
Route 2: Direct [3+2] Cycloaddition
A more direct, one-step approach involves the [3+2] cycloaddition of methyl azide with a suitable two-carbon synthon that already contains the necessary functionality to form the 5-hydroxy group.
Reaction Scheme:
Caption: Direct cycloaddition to form the target molecule.
Conceptual Experimental Protocol:
-
Generation of methyl azide in situ or use of a prepared solution.
-
Reaction of methyl azide with a suitable ketene equivalent (e.g., an acyl chloride with a non-nucleophilic base, or a silyl ketene acetal).
-
The cycloaddition would likely be carried out in an inert solvent at a controlled temperature.
-
Workup and purification would be necessary to isolate the final product.
This route is theoretically more atom-economical but may present challenges in controlling the reactivity of the ketene equivalent and may lead to the formation of byproducts.
Data Summary
The following table summarizes the key quantitative data found in the literature for analogous reactions, which can serve as a guide for the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.
| Reaction Step | Starting Material(s) | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Preparation of Chloro Oxime | Glycine ester hydrochloride | Sodium nitrite, HCl | Water | 0 to -5 | 0.75 | 76 | [1] |
| N-Methylation of Nitro-triazole | 4-nitro-2H-1,2,3-triazole | Methyl Iodide, NaH | THF, Acetone | 0 to RT | 2 | 95 (total) | [2] |
| General Triazole Synthesis (Click) | Terminal Alkynes, Organic Azides | Cu(I) catalyst | Various (including water) | RT | Varies | High | [3][4] |
| 5-Hydroxy-triazole Synthesis | 2-Alkyl-β-ketoesters, Aryl Azides | DBU | Neat | 50 | 18 | High | [5] |
Conclusion
The synthesis of 1-methyl-1H-1,2,3-triazol-5-ol is most practically achieved through a two-step synthetic sequence involving the initial formation of the 1H-1,2,3-triazol-5-ol ring, followed by N-methylation. This approach allows for better control and purification of the intermediate and final products. While direct cycloaddition methods are theoretically possible, they are less documented for this specific target. The provided experimental protocols and quantitative data for analogous transformations offer a solid foundation for researchers to develop a robust and efficient synthesis of 1-methyl-1H-1,2,3-triazol-5-ol for applications in drug discovery and development. Further optimization of the N-methylation step to improve the regioselectivity towards the desired N-1 isomer would be a valuable area of investigation.
References
- 1. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Methyl-5-nitro-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-1,2,3-triazol-5-ol
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-methyl-1H-1,2,3-triazol-5-ol. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application of this heterocyclic compound.
Introduction
1-methyl-1H-1,2,3-triazol-5-ol is a substituted triazole, a class of five-membered heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The introduction of a methyl group at the 1-position and a hydroxyl group at the 5-position of the 1,2,3-triazole ring gives rise to specific physicochemical characteristics, most notably its acidic nature and the potential for tautomerism. Understanding these properties is crucial for its application as a potential pharmacophore, bioisostere, or synthetic intermediate.
A critical aspect of 5-hydroxy-1,2,3-triazoles is their existence in a tautomeric equilibrium with their corresponding keto forms. In the case of 1-methyl-1H-1,2,3-triazol-5-ol, this equilibrium involves the 1-methyl-1,2,3-triazol-5(4H)-one and potentially other tautomers. This guide will delve into the specifics of this equilibrium and its influence on the compound's properties.
Tautomerism
The physicochemical properties of 1-methyl-1H-1,2,3-triazol-5-ol are intrinsically linked to its tautomeric forms. The primary equilibrium is between the hydroxy (enol) and the keto tautomers. Computational studies on similar triazolone systems suggest that the keto form is often more stable.
Caption: Tautomeric equilibrium of 1-methyl-1H-1,2,3-triazol-5-ol.
Physicochemical Properties
Direct experimental data for 1-methyl-1H-1,2,3-triazol-5-ol is scarce in the literature. Therefore, the following tables summarize a combination of predicted data and experimental values for closely related analogs to provide a comparative context.
General and Calculated Properties
| Property | Value (for 1-methyl-1H-1,2,3-triazol-5-ol) | Source |
| Molecular Formula | C₃H₅N₃O | Calculated |
| Molecular Weight | 99.09 g/mol | Calculated |
| XLogP3 | -0.8 | Predicted |
| Hydrogen Bond Donor Count | 1 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 0 | Predicted |
Acidity
5-Hydroxy-1,2,3-triazoles are notably acidic. The pKa of these compounds can be influenced by the substituents on the triazole ring.
| Compound | pKa |
| 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole | 4.2[1][2] |
| N-substituted 4-hydroxy-1,2,3-triazoles | 5.14 - 6.22[3] |
Based on these analogs, the pKa of 1-methyl-1H-1,2,3-triazol-5-ol is expected to be in the range of 4-6, making it significantly more acidic than typical alcohols and comparable to carboxylic acids.
Experimental Protocols
The following sections describe generalized experimental protocols for the synthesis and characterization of 1-methyl-1H-1,2,3-triazol-5-ol, based on established methods for similar compounds.
Synthesis via Cycloaddition
A common route for the synthesis of 5-hydroxy-1,2,3-triazoles is the cycloaddition of azides with β-ketoesters.[1][2]
Caption: General workflow for the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.
Methodology:
-
Reaction Setup: To a solution of ethyl acetoacetate in a suitable solvent (e.g., diethyl ether), add a base such as potassium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide.
-
Addition of Azide: Add methylazide to the reaction mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with an acidic solution (e.g., HCl) to neutralize the base and protonate the triazole product.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined experimentally via potentiometric titration.[3]
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a solution of the triazole of known concentration in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility. Adjust the ionic strength with a salt like KCl.
-
Acidification: Acidify the solution to a pH of approximately 1.8 with a standardized solution of a strong acid (e.g., 0.5 M HCl).
-
Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.5 M KOH) at a constant temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen). Record the pH at regular intervals of added base.
-
Data Analysis: Plot the pH values against the volume of KOH added. The pKa is the pH at which half of the acid has been neutralized. For titrations in the presence of a co-solvent, the aqueous pKa is typically determined by extrapolating the apparent pKa values from several measurements at different co-solvent concentrations to zero co-solvent content.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A singlet for the methyl group protons, and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O. The chemical shift of the triazole ring proton will also be observed. For a similar compound, 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole, the hydroxyl proton appears at a very downfield chemical shift (δ 12.82 ppm in CDCl₃), indicative of a strongly hydrogen-bonded proton. The methyl protons appear around δ 2.25 ppm.[2]
-
¹³C NMR: Signals for the methyl carbon and the carbons of the triazole ring. The carbon bearing the hydroxyl group is expected to have a chemical shift characteristic of an enolic carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad absorption band for the O-H stretching vibration of the hydroxyl group, likely in the range of 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. Other significant peaks would include C-H stretching and bending vibrations for the methyl group and the triazole ring, as well as C=N and N=N stretching vibrations of the heterocyclic ring. For 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole, characteristic peaks are observed around 1852, 1493, and 759 cm⁻¹.[2]
Conclusion
1-methyl-1H-1,2,3-triazol-5-ol is a fascinating heterocyclic compound with significant potential in various fields of chemistry. Its key physicochemical features are its pronounced acidity and the existence of tautomeric forms. While direct experimental data is limited, this guide provides a solid foundation for researchers by summarizing the properties of closely related analogs, outlining reliable experimental protocols for its synthesis and characterization, and visualizing key concepts. Further experimental and computational studies are warranted to fully elucidate the properties of this compound and unlock its full potential.
References
spectroscopic data (NMR, IR, Mass Spec) of 1H-1,2,3-Triazol-5-ol, 1-methyl-
In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-1H-1,2,3-triazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for 1-methyl-1H-1,2,3-triazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to tautomerism, this compound can exist in equilibrium with 1-methyl-1H-1,2,3-triazol-5-one. This guide presents data for a closely related derivative, Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate, as a primary reference due to the limited availability of direct spectroscopic data for the parent compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate. This data provides a foundational understanding of the expected spectral characteristics of the 1-methyl-1H-1,2,3-triazol-5-ol core structure.
Table 1: ¹H NMR Data for Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 1.28 | t | 3H | -CH₂CH₃ | 7.1 |
| 3.73 | s | 3H | -NCH₃ | |
| 4.26 | q | 2H | -CH₂ CH₃ | 7.1 |
Table 2: Mass Spectrometry Data for Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate [1]
| Ionization Mode | m/z | Assignment |
| CI | 172 | [M+1] |
Experimental Protocols
Detailed experimental methodologies for the acquisition of the cited spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of triazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A Bruker Avance 300 spectrometer was utilized to record the ¹H NMR spectrum.[1] The sample of Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. The coupling patterns are denoted as s (singlet) and t (triplet), with coupling constants (J) reported in Hertz (Hz).[1]
Mass Spectrometry (MS)
Mass spectra were obtained using a Finnigan-Mat TSQ-700 instrument with chemical ionization (CI) at 70 eV and a direct inlet.[1]
Visualization of Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis of a novel compound like 1-methyl-1H-1,2,3-triazol-5-ol is depicted in the following diagram.
Tautomerism and Key Functional Groups
The tautomeric equilibrium between the hydroxyl and keto forms of the triazole ring is a key consideration. The following diagram illustrates this relationship and highlights the characteristic signals expected for the key functional groups.
References
Tautomerism in 1-Methyl-1H-1,2,3-triazol-5-ol Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1-methyl-1H-1,2,3-triazol-5-ol and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the influence of tautomerism on their physicochemical properties, receptor binding, and metabolic stability. This document outlines the synthesis, potential tautomeric forms, factors influencing the equilibrium, and detailed experimental protocols for the characterization of these systems.
Introduction to Tautomerism in Hydroxytriazoles
1-Methyl-1H-1,2,3-triazol-5-ol can exist in several tautomeric forms, primarily through proton migration between nitrogen and oxygen atoms. The principal tautomers include the hydroxy form (OH-form), and two keto forms (CH- and NH-keto forms). The position of the methyl group on the triazole ring significantly influences the potential tautomeric equilibria. For 1-methyl-1H-1,2,3-triazol-5-ol, the relevant tautomeric equilibrium is between the 1-methyl-1H-1,2,3-triazol-5-ol (the "enol" or "hydroxy" form) and its corresponding keto tautomers. Computational studies on related 1,2,4-triazole systems have shown that the keto form is generally more stable.[1] The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the triazole ring.[2]
Synthesis of 1-Methyl-1H-1,2,3-triazol-5-ol
A plausible synthetic route to 1-methyl-1H-1,2,3-triazol-5-ol involves a 1,3-dipolar cycloaddition reaction between methylazide and an appropriate alkyne, followed by hydrolysis or another functional group transformation. A general and high-yielding method for the synthesis of 5-hydroxy-1,2,3-triazoles involves the cycloaddition of azides with β-ketoesters.[3]
Proposed Synthetic Pathway:
A potential synthesis for the title compound can be adapted from known procedures for similar structures. The reaction of methylazide with ethyl acetoacetate in the presence of a base like sodium ethoxide would be a primary consideration.
Tautomeric Equilibria
The key tautomeric forms for a 1-methyl-1H-1,2,3-triazol-5-ol system are the hydroxy (enol) form and the corresponding keto (oxo) forms.
Caption: Potential tautomeric equilibria for 1-methyl-1H-1,2,3-triazol-5-ol.
Quantitative Data
| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 5-Hydroxy-4-methyl-1-phenyl-1,2,3-triazole | CDCl3 | 12.82 (bs, 1H, OH), 7.80 (d, J=7.7 Hz, 2H), 7.44 (t, J=7.7 Hz, 2H), 7.39 (t, J=7.4 Hz, 1H), 2.25 (s, 3H) | 152.2, 135.8, 129.1, 128.4, 122.4, 119.6, 8.3 | [3] |
| Ethyl 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylate | CDCl3 | Not explicitly provided for CDCl3, but related structures in this solvent are documented. | Not explicitly provided for CDCl3. |
Experimental Protocols
Synthesis of 1-Methyl-1H-1,2,3-triazol-5-ol (Proposed)
Materials:
-
Methylazide (handle with extreme caution, prepare in situ if possible)
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Ethyl acetoacetate is added dropwise to the stirred sodium ethoxide solution.
-
A solution of methylazide in a suitable solvent is then added slowly to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water and acidified with dilute hydrochloric acid.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Determination of Tautomeric Equilibrium by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to specific protons or carbons in each tautomer, their relative concentrations can be determined.
Protocol:
-
Prepare solutions of the synthesized 1-methyl-1H-1,2,3-triazol-5-ol in a range of deuterated solvents with varying polarities (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O) at a known concentration (e.g., 10 mg/mL).
-
Acquire 1H and 13C NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
Identify the distinct signals corresponding to each tautomer. For example, the chemical shift of the proton attached to the triazole ring and the methyl protons will likely differ between the hydroxy and keto forms.
-
Carefully integrate the non-overlapping signals that are unique to each tautomer.
-
Calculate the mole fraction (X) of each tautomer using the integrated areas (A):
-
Xtautomer A = AA / (AA + AB)
-
Xtautomer B = AB / (AA + AB)
-
-
The equilibrium constant (KT) can then be calculated as: KT = [Tautomer B] / [Tautomer A] = XB / XA.
-
To study the effect of temperature, variable temperature (VT) NMR experiments can be performed.
Caption: Workflow for NMR-based analysis of tautomeric equilibrium.
Investigation of Tautomerism by UV-Vis Spectroscopy
Principle: The different electronic structures of the tautomers will result in distinct absorption maxima (λmax) in their UV-Vis spectra. By analyzing the changes in the spectrum as a function of solvent polarity, information about the predominant tautomeric form can be obtained.
Protocol:
-
Prepare dilute solutions of 1-methyl-1H-1,2,3-triazol-5-ol in a series of solvents with a wide range of polarities (e.g., hexane, chloroform, ethanol, water).
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the λmax for each solution.
-
Correlate the observed shifts in λmax with the polarity of the solvent. A significant solvatochromic shift can indicate a change in the predominant tautomeric form. For instance, a shift to longer wavelengths (bathochromic shift) in more polar solvents might suggest the stabilization of a more polar tautomer.[2]
Conclusion
The tautomerism of 1-methyl-1H-1,2,3-triazol-5-ol is a critical aspect that governs its chemical behavior and potential biological activity. This guide provides a foundational framework for the synthesis, characterization, and quantitative analysis of the tautomeric equilibrium in this system. The detailed experimental protocols for NMR and UV-Vis spectroscopy offer a practical approach for researchers to elucidate the predominant tautomeric forms and their solvent-dependent distribution. Further computational studies can complement these experimental findings to provide a deeper understanding of the energetic landscape of the tautomeric interconversion.
References
- 1. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-methyl-1H-1,2,3-triazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 1-methyl-1H-1,2,3-triazol-5-ol. The inherent physicochemical properties of the triazole moiety, combined with the ionizable hydroxyl group, confer specific characteristics to this compound that are critical for its development in pharmaceutical and other scientific applications. While specific experimental data for 1-methyl-1H-1,2,3-triazol-5-ol is limited in publicly accessible literature, this guide extrapolates from closely related analogs and provides standardized protocols for its empirical determination.
Introduction
1-methyl-1H-1,2,3-triazol-5-ol belongs to the family of 1,2,3-triazoles, a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry. The triazole ring is often considered a bioisostere for amide bonds and other functional groups, offering advantages in terms of metabolic stability and synthetic accessibility. The presence of a hydroxyl group at the 5-position introduces a key functional handle that dictates the molecule's acidity, hydrogen bonding capacity, and, consequently, its solubility and stability profile. Understanding these properties is paramount for formulation development, predicting in vivo behavior, and ensuring the quality and efficacy of any potential therapeutic agent.
Physicochemical Properties
The structure of 1-methyl-1H-1,2,3-triazol-5-ol suggests a polar molecule with the potential for good aqueous solubility, particularly at pH values above its pKa. The general physicochemical properties of triazoles include weak basicity and the ability to act as both hydrogen bond donors and acceptors.[1]
Solubility Profile
Specific quantitative solubility data for 1-methyl-1H-1,2,3-triazol-5-ol is not extensively reported in the literature. However, studies on analogous 5-hydroxy-1,2,3-triazoles provide significant insights.
Aqueous Solubility
Research on similar 5-hydroxy-1,2,3-triazoles has shown that these compounds are acidic, with a pKa value around 4.2, which is comparable to that of a carboxylic acid. This acidity is a key determinant of their solubility. Consequently, these hydroxytriazoles are highly soluble in water, especially in the presence of both organic and inorganic bases.[2][3] It can be inferred that 1-methyl-1H-1,2,3-triazol-5-ol will exhibit similar pH-dependent solubility, with increased solubility in neutral to alkaline solutions due to the deprotonation of the hydroxyl group.
Table 1: Predicted and Analog-Derived Solubility Data for 1-methyl-1H-1,2,3-triazol-5-ol
| Parameter | Value/Prediction | Reference/Justification |
| Aqueous Solubility | High, pH-dependent | Inferred from high water solubility of 5-hydroxy-1,2,3-triazoles in the presence of base.[2][3] |
| pKa | ~ 4.2 | Based on the measured pKa of a structurally similar 5-hydroxy-1,2,3-triazole.[2][3] |
Experimental Protocols for Solubility Determination
To empirically determine the solubility of 1-methyl-1H-1,2,3-triazol-5-ol, two common types of assays are recommended: kinetic and thermodynamic solubility assays.[4][5][6][7]
This high-throughput method is suitable for early drug discovery and involves assessing the solubility of a compound from a DMSO stock solution added to an aqueous buffer.[4][8][9]
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1-methyl-1H-1,2,3-triazol-5-ol in dimethyl sulfoxide (DMSO).
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[8]
-
Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[8]
-
Measurement: Measure the light scattering of each well using a nephelometer to detect the formation of precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
References
- 1. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study on 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.najah.edu [journals.najah.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1-Methyl-1H-1,2,3-triazol-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, lauded for its synthetic accessibility and diverse pharmacological activities. This technical guide delves into the burgeoning field of 1-methyl-1H-1,2,3-triazol-5-ol derivatives, a specific subclass demonstrating significant promise across various therapeutic areas. This document provides a comprehensive overview of their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Synthesis and Chemical Landscape
Derivatives of 1-methyl-1H-1,2,3-triazol-5-ol are primarily synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and regioselective reaction typically involves the reaction of a terminal alkyne with an azide, often methyl azide, to yield the 1,4-disubstituted 1,2,3-triazole. Subsequent modifications at various positions on the triazole ring or its substituents allow for the creation of a diverse library of compounds for biological screening.
A general synthetic workflow is depicted below:
Anticancer Activities
A significant body of research has focused on the anticancer potential of 1,2,3-triazole derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines.
2.1. Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1,2,3-triazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4g | HCT-116 (Colon Carcinoma) | 1.09 ± 0.17 | [1] |
| A549 (Lung Adenocarcinoma) | 45.16 ± 0.92 | [1] | |
| Compound 4k | HeLa (Cervical Carcinoma) | Potent Activity | [1] |
| HepG2 (Hepatoma Carcinoma) | Potent Activity | [1] | |
| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 | [2] |
| A549 (Lung Carcinoma) | 21.25 | [2] | |
| MCF-7 (Breast Adenocarcinoma) | 18.06 | [2] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | [2] | |
| Coumarin Derivative 4a | A549 (Lung Cancer) | 2.97 | [3][4] |
| Coumarin Derivative 4b | A549 (Lung Cancer) | 4.78 | [3][4] |
| Chalcone Derivative 7a | A549 (Lung Cancer) | 8.67 | [4] |
| Chalcone Derivative 7c | A549 (Lung Cancer) | 9.74 | [4] |
| Pyridine Derivative 38b | A549 (Lung Cancer) | 3.22 - 6.43 | [4] |
2.2. Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
Several studies have elucidated the mechanisms underlying the anticancer effects of these derivatives. For instance, compound 4g was found to arrest the cell cycle at the G1 phase in HCT-116 cells[1]. Similarly, the phosphonate derivative, compound 8 , induces cell cycle arrest at the G0/G1 phase and promotes apoptosis[2]. This is often associated with an increase in the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway[2].
The following diagram illustrates a simplified signaling pathway for apoptosis induction by a 1,2,3-triazole derivative.
Antimicrobial Activities
Derivatives of 1,2,3-triazoles have also exhibited promising activity against a spectrum of microbial pathogens, including both bacteria and fungi. Their mechanism of action in fungi is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis[5].
3.1. Quantitative Data Summary: Antimicrobial Activity
The table below presents the antimicrobial efficacy of selected 1,2,3-triazole derivatives, indicated by minimum inhibitory concentration (MIC) or zone of inhibition.
| Compound ID | Microbial Strain | Activity | Reference |
| Thymol Derivative 9 | MRSA | Zone of Inhibition: 38.7 mm | [6] |
| Metronidazole Derivative 5b | Fungal and Bacterial Strains | Excellent Potent Activity | [7] |
| Metronidazole Derivative 5c | Fungal and Bacterial Strains | Excellent Potent Activity | [7] |
| Metronidazole Derivative 5e | Fungal and Bacterial Strains | Excellent Potent Activity | [7] |
| Metronidazole Derivative 7b | Fungal and Bacterial Strains | Excellent Potent Activity | [7] |
| Metronidazole Derivative 7e | Fungal and Bacterial Strains | Excellent Potent Activity | [7] |
| Nitrotriazole Derivatives 5a-d, 5g | Various Fungi | Maximum Antifungal Activity | [5] |
3.2. Experimental Workflow for Antimicrobial Screening
A typical workflow for assessing the antimicrobial properties of newly synthesized compounds is outlined below.
Enzyme Inhibition
The 1,2,3-triazole nucleus is a versatile scaffold for designing potent enzyme inhibitors, with activities reported against various enzymes, including cholinesterases and carbonic anhydrase.
4.1. Quantitative Data Summary: Enzyme Inhibition
The inhibitory activities of selected 1,2,3-triazole derivatives against different enzymes are summarized below.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [8][9] |
| α-Glucosidase | 36.74 ± 1.24 | [8][9] | |
| Urease | 19.35 ± 1.28 | [8][9] | |
| Compound 12m | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [8][9] |
| Acetylcholinesterase (AChE) | Potent Inhibition | [8][9] | |
| Compound 7b | Carbonic Anhydrase-II | 13.8 ± 0.63 | [10] |
| Compound 9e | Carbonic Anhydrase-II | 18.1 ± 1.31 | [10] |
| Compound 5 | Butyrylcholinesterase (BuChE) | 31.8 | [11] |
| Compound 6 | Butyrylcholinesterase (BuChE) | 54.3 | [11] |
4.2. Logical Relationship in Enzyme Inhibition Assays
The process of identifying and characterizing enzyme inhibitors involves a logical progression of experiments.
Experimental Protocols
5.1. General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To a solution of the terminal alkyne (1 mmol) and the corresponding azide (1.2 mmol) in a 2:1 mixture of t-BuOH and H2O, CuSO4·5H2O (2 mmol) and sodium ascorbate (2 mmol) are added. The reaction mixture is stirred at room temperature for a specified duration (typically 3-12 hours), with the progress monitored by Thin Layer Chromatography (TLC)[6]. Upon completion, the mixture is filtered, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
5.2. In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
5.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
5.4. Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined from the dose-response curve.
Conclusion and Future Perspectives
The derivatives of 1-methyl-1H-1,2,3-triazol-5-ol represent a highly promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability via click chemistry allows for the rapid generation of diverse chemical libraries, facilitating structure-activity relationship (SAR) studies. The potent anticancer, antimicrobial, and enzyme-inhibiting properties highlighted in this guide underscore their potential for the development of novel therapeutic agents. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the safety and efficacy of these derivatives in preclinical models. The continued exploration of this chemical space is poised to yield new and effective treatments for a range of human diseases.
References
- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Theoretical and Computational Elucidation of 1-Methyl-1H-1,2,3-triazol-5-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-1,2,3-triazol-5-ol and its tautomers are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to the versatile nature of the triazole ring. This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-methyl-1H-1,2,3-triazol-5-ol, focusing on its structural properties, tautomerism, and synthetic accessibility. Drawing upon data from analogous systems, this document presents detailed computational analyses, predicted spectroscopic data, and a plausible experimental protocol for its synthesis. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and further research in this area.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents. The introduction of a methyl group at the N1 position and a hydroxyl group at the C5 position of the triazole ring gives rise to 1-methyl-1H-1,2,3-triazol-5-ol, a molecule with the potential for diverse chemical interactions and biological activities. A critical aspect of this and related hydroxy-substituted azoles is the phenomenon of tautomerism, which can significantly influence their physicochemical properties and biological function. This guide explores the theoretical underpinnings of 1-methyl-1H-1,2,3-triazol-5-ol, providing a foundational understanding for its application in drug design and development.
Tautomerism of 1-Methyl-1H-1,2,3-triazol-5-ol
1-Methyl-1H-1,2,3-triazol-5-ol is expected to exist in equilibrium with its tautomeric forms. Theoretical studies on related triazole systems suggest that the keto form is often more stable. The primary tautomers of interest are the "ol" form (1-methyl-1H-1,2,3-triazol-5-ol) and the "one" form (1-methyl-1H-1,2,3-triazol-5(4H)-one). Additionally, a zwitterionic form could also be considered in the tautomeric equilibrium.
Computational studies on analogous 1,2,4-triazol-5-one derivatives have indicated that the keto form is generally more stable in various solvents.[1] This preference is attributed to the greater thermodynamic stability of the amide-like functionality in the keto tautomer.
Computational Analysis
Predicted Molecular Geometry
The following table summarizes the predicted bond lengths and angles for the keto tautomer, 1-methyl-1H-1,2,3-triazol-5(4H)-one, based on DFT calculations of similar triazole systems.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.35 |
| N2-N3 | 1.30 |
| N3-C4 | 1.38 |
| C4-C5 | 1.45 |
| C5-N1 | 1.39 |
| C5=O | 1.22 |
| N1-CH3 | 1.47 |
| **Bond Angles (°) ** | |
| N1-N2-N3 | 110 |
| N2-N3-C4 | 105 |
| N3-C4-C5 | 112 |
| C4-C5-N1 | 103 |
| C5-N1-N2 | 110 |
Note: These values are estimations based on computational data for analogous structures and should be confirmed by experimental studies.
Predicted Spectroscopic Data
Spectroscopic techniques are essential for the characterization of 1-methyl-1H-1,2,3-triazol-5-ol. Based on data from related compounds, the following spectroscopic signatures can be anticipated.
| Spectroscopy | Predicted Wavenumber/Chemical Shift | Assignment |
| FT-IR (cm⁻¹) | ||
| ~3100 | N-H stretch (in keto form) | |
| ~1700 | C=O stretch (in keto form) | |
| ~1600 | C=N stretch | |
| ~1450 | CH₃ bend | |
| ¹H NMR (ppm) | ||
| ~3.5 | N-CH₃ | |
| ~4.0 | C4-H (in keto form) | |
| ~10.0 | N-H (in keto form) | |
| ¹³C NMR (ppm) | ||
| ~35 | N-CH₃ | |
| ~50 | C4 (in keto form) | |
| ~160 | C5 (C=O in keto form) |
Proposed Synthesis
A plausible synthetic route to 1-methyl-1H-1,2,3-triazol-5-ol involves a multi-step process starting from readily available precursors. The following workflow outlines a potential synthetic strategy.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl acetoacetate dropwise at 0 °C with stirring.
-
After the addition is complete, add a solution of methyl azide in ethanol dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate ester.
Step 2: Synthesis of 1-methyl-1H-1,2,3-triazol-5(4H)-one
-
Reflux the intermediate ester obtained in Step 1 with an aqueous solution of a strong acid (e.g., hydrochloric acid) for several hours.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
Conclusion
This technical guide has provided a detailed theoretical and computational overview of 1-methyl-1H-1,2,3-triazol-5-ol. While direct experimental data on this specific molecule is limited, by leveraging information from analogous systems, we have presented a comprehensive picture of its likely tautomeric behavior, molecular structure, and spectroscopic properties. The proposed synthetic pathway and detailed experimental protocol offer a practical starting point for researchers interested in synthesizing and further investigating this promising heterocyclic compound. The insights provided herein are intended to facilitate future research and application of 1-methyl-1H-1,2,3-triazol-5-ol in the field of drug discovery and development.
References
An In-depth Technical Guide to 1-Methyl-1,2,3-triazole (CAS 16681-65-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,2,3-triazole (CAS 16681-65-5) is a heterocyclic compound that serves as a fundamental building block in medicinal chemistry and materials science.[1] The 1,2,3-triazole core is a key pharmacophore, and the addition of a methyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the ring, making it a valuable scaffold in drug design.[1] This technical guide provides a summary of the available experimental data, detailed experimental protocols, and relevant biological pathways associated with 1-Methyl-1,2,3-triazole and its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-1,2,3-triazole is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N₃ | [2] |
| Molecular Weight | 83.09 g/mol | [2] |
| CAS Number | 16681-65-5 | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 149.7 °C at 760 mmHg | |
| pKa | 1.40 ± 0.10 (Predicted) | |
| Ionization Energy | 9.5 eV | [3] |
Synthesis
The primary route for the synthesis of 1-substituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is highly regioselective, yielding the 1,4-disubstituted isomer.[1] For 1-Methyl-1,2,3-triazole, a variation of this method would be employed where the methyl group is already on the azide. A general synthetic protocol is provided below.
Experimental Protocol: Synthesis of 1-Methyl-1,2,3-triazole
This protocol is a general representation of the synthesis of a 1-substituted-1,2,3-triazole and can be adapted for 1-Methyl-1,2,3-triazole.
Materials:
-
Methyl azide
-
Acetylene gas or a suitable acetylene precursor
-
Copper(I) catalyst (e.g., copper(I) iodide)
-
A suitable solvent (e.g., a mixture of water and a tertiary alcohol)
-
Sodium ascorbate (as a reducing agent to maintain copper in the +1 oxidation state)
Procedure:
-
In a well-ventilated fume hood, dissolve the copper(I) catalyst and sodium ascorbate in the chosen solvent system.
-
Introduce methyl azide to the reaction mixture.
-
Bubble acetylene gas through the solution, or add the acetylene precursor.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.
-
The crude product is then purified using an appropriate method, such as distillation or column chromatography, to yield pure 1-Methyl-1,2,3-triazole.
Synthesis Workflow
Experimental Data
While extensive quantitative biological data for 1-Methyl-1,2,3-triazole is limited in publicly available literature, the broader class of 1,2,3-triazole derivatives has been extensively studied. The methyl group at the N1 position has been shown to be advantageous for the biological activity of some more complex 1,2,3-triazole-containing molecules.[4]
Anticancer Activity of a Related Derivative
A closely related compound, 4-Iodo-1-methyl-1H-1,2,3-triazole, has demonstrated significant cytotoxic activity.
| Compound | Cell Line | Activity | Value | Reference |
| 4-Iodo-1-methyl-1H-1,2,3-triazole | Leukemia (e.g., K-562) | GI₅₀ | ~0.15 µM | [1] |
Cytochrome P450 Interaction
Experimental Protocol: UV/vis Absorbance Analysis of Ligand Binding to CYP3A4
This protocol is adapted from a study on 1,2,3-triazole-heme interactions.
Materials:
-
Purified CYP3A4 enzyme (1-2 µM)
-
100 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol
-
1-Methyl-1,2,3-triazole stock solution of known concentration
-
Dual beam spectrophotometer
Procedure:
-
Prepare a 500 µL sample of the purified CYP3A4 enzyme in the buffer in a 0.1 x 1 cm path length quartz cuvette.
-
Record a baseline absolute spectrum from 270-650 nm.
-
Add 1 µL aliquots of the 1-Methyl-1,2,3-triazole stock solution to the sample cuvette.
-
After each addition, mix gently and record the absolute spectrum.
-
Continue the titrations until no further spectral changes are observed, indicating saturation of binding.
-
The resulting spectral shifts can be used to calculate the dissociation constant (Kd).
Applications in NMR Spectroscopy
1-Methyl-1,2,3-triazole has been utilized in advanced nuclear magnetic resonance (NMR) techniques, specifically in hyperpolarization studies using Signal Amplification by Reversible Exchange (SABRE). SABRE is a method to dramatically increase the NMR signal of a substrate.[5]
Experimental Protocol: SABRE Hyperpolarization
This is a generalized protocol for SABRE hyperpolarization.
Components:
-
Parahydrogen (p-H₂): The source of nuclear spin polarization.
-
Catalyst: An iridium-based polarization transfer catalyst.
-
Substrate: The molecule to be hyperpolarized (1-Methyl-1,2,3-triazole).
-
Solvent: A suitable deuterated solvent.
Procedure:
-
Prepare a solution of the iridium catalyst and 1-Methyl-1,2,3-triazole in the deuterated solvent within an NMR tube.
-
Bubble parahydrogen gas through the solution. This allows for the reversible binding of both parahydrogen and the substrate to the iridium catalyst.
-
During this reversible exchange, the spin order from parahydrogen is transferred to the nuclear spins of 1-Methyl-1,2,3-triazole.[5]
-
The hyperpolarized 1-Methyl-1,2,3-triazole is then detected using standard NMR pulse sequences.
-
The process is typically carried out in a low magnetic field to facilitate the spin transfer, followed by rapid transfer to a high-field NMR spectrometer for detection.
SABRE Workflow Diagram
References
- 1. 1-methyl-1H-1,2,3-triazole | 16681-65-5 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 1-Methyl-1,2,3-triazole [webbook.nist.gov]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SABRE - Centre for Hyperpolarisation in Magnetic Resonance, University of York [york.ac.uk]
Methodological & Application
Application Notes and Protocols for 1-methyl-1H-1,2,3-triazol-5-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-methyl-1H-1,2,3-triazol-5-ol as a versatile building block in organic synthesis. The unique structural features of this compound, particularly the presence of a reactive hydroxyl group on the stable triazole core, make it a valuable precursor for the synthesis of a diverse range of functionalized molecules with potential applications in medicinal chemistry, agrochemicals, and materials science.
Introduction to 1-methyl-1H-1,2,3-triazol-5-ol
1-methyl-1H-1,2,3-triazol-5-ol is a heterocyclic compound featuring a five-membered triazole ring substituted with a methyl group at the N1 position and a hydroxyl group at the C5 position. The triazole ring system is known for its high degree of stability, aromaticity, and its ability to participate in hydrogen bonding and dipole-dipole interactions, making it a valuable pharmacophore in drug design. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the physicochemical and biological properties of the resulting molecules.
Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol
A common and efficient method for the synthesis of 1-substituted-1H-1,2,3-triazol-5-ols involves the [3+2] cycloaddition reaction between an organic azide and an activated alkyne, such as a propiolate ester, followed by hydrolysis. For the synthesis of the title compound, methyl propiolate and methyl azide are suitable starting materials.
Experimental Protocol: Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol
Materials:
-
Methyl propiolate
-
Methyl azide (handle with extreme care, potential explosive)
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Cycloaddition: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl propiolate (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methyl azide (1.1 eq) in methanol to the cooled solution of methyl propiolate.
-
To the resulting mixture, add a solution of sodium methoxide (1.1 eq) in methanol dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion of the cycloaddition, carefully add concentrated hydrochloric acid to the reaction mixture until the pH is acidic (pH ~1-2).
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-methyl-1H-1,2,3-triazol-5-ol.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Methyl propiolate | Methyl azide | Sodium methoxide | Methanol | 12-24 h | 0 °C to RT | 70-85 |
Applications in Organic Synthesis: O-Functionalization
The hydroxyl group of 1-methyl-1H-1,2,3-triazol-5-ol is a key functional handle for introducing molecular diversity. Standard O-alkylation and O-acylation reactions can be employed to synthesize a library of derivatives.
Williamson Ether Synthesis for O-Alkylation
The Williamson ether synthesis provides a straightforward method for the preparation of 5-alkoxy-1-methyl-1H-1,2,3-triazoles. The reaction involves the deprotonation of the hydroxyl group with a suitable base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[1][2][3][4][5]
Materials:
-
1-methyl-1H-1,2,3-triazol-5-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-1,2,3-triazol-5-ol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-benzyloxy-1-methyl-1H-1,2,3-triazole.
Quantitative Data Summary:
| Substrate | Alkylating Agent | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| 1-methyl-1H-1,2,3-triazol-5-ol | Benzyl bromide | NaH | DMF | 12-16 h | 0 °C to RT | 80-95 |
| 1-methyl-1H-1,2,3-triazol-5-ol | Ethyl iodide | K₂CO₃ | Acetone | 24 h | Reflux | 75-90 |
Mitsunobu Reaction for O-Arylation and O-Alkylation
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral center is present.[6][7][8][9][10] This reaction is particularly useful for coupling 1-methyl-1H-1,2,3-triazol-5-ol with various phenols and alcohols under mild conditions.
Materials:
-
1-methyl-1H-1,2,3-triazol-5-ol
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-1,2,3-triazol-5-ol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-phenoxy-1H-1,2,3-triazole.
Quantitative Data Summary:
| Alcohol | Nucleophile | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1-methyl-1H-1,2,3-triazol-5-ol | Phenol | PPh₃, DIAD | THF | 12-24 h | 0 °C to RT | 60-80 |
| 1-methyl-1H-1,2,3-triazol-5-ol | 4-Nitrobenzyl alcohol | PPh₃, DEAD | THF | 16 h | 0 °C to RT | 70-85 |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving 1-methyl-1H-1,2,3-triazol-5-ol.
Caption: Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.
Caption: O-Functionalization of 1-methyl-1H-1,2,3-triazol-5-ol.
Applications in Drug Discovery and Development
The 1,2,3-triazole moiety is a well-established bioisostere for amide bonds and other functional groups in drug molecules.[11] Derivatives of 1-methyl-1H-1,2,3-triazol-5-ol can be explored for a wide range of biological activities, including but not limited to:
-
Antimicrobial Agents: The triazole scaffold is present in several antifungal and antibacterial drugs.
-
Anticancer Agents: Many triazole-containing compounds have shown potent anticancer activity.
-
Enzyme Inhibitors: The ability of the triazole ring to form hydrogen bonds and coordinate with metal ions makes it a suitable core for designing enzyme inhibitors.
The synthetic protocols described herein provide a foundation for the generation of compound libraries based on the 1-methyl-1H-1,2,3-triazol-5-ol scaffold for screening in various biological assays.
Caption: Drug discovery workflow using the triazole building block.
Conclusion
1-methyl-1H-1,2,3-triazol-5-ol is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its hydroxyl group allow for the synthesis of a wide array of functionalized triazole derivatives. The protocols and data presented in these application notes are intended to serve as a guide for researchers in the fields of synthetic chemistry and drug discovery to explore the full potential of this promising scaffold.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-methyl-1H-1,2,3-triazol-5-ol in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 1-methyl-1H-1,2,3-triazol-5-ol and its derivatives within the framework of click chemistry. The primary focus is on the formation of this triazole scaffold using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and its subsequent functionalization, a strategy known as "post-click modification."
Introduction
The 1,2,3-triazole core is a key structural motif in medicinal chemistry and drug development due to its stability, ability to engage in hydrogen bonding, and its role as a reliable linker.[1][2] The advent of "click chemistry," particularly the CuAAC reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular.[3][4]
The compound 1-methyl-1H-1,2,3-triazol-5-ol exists in tautomeric equilibrium with 1-methyl-1H-1,2,3-triazol-5(4H)-one. This tautomerism is a crucial aspect of its chemistry, influencing its reactivity and potential for further functionalization. While not typically used as a starting material in a click reaction, its synthesis via click chemistry provides a versatile platform for generating diverse molecular architectures.
Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol Derivatives via CuAAC
The most direct and efficient method to synthesize the 1-methyl-1H-1,2,3-triazol-5-ol scaffold is through the CuAAC reaction between methylazide and an alkyne bearing a group that can be converted to or serve as a hydroxyl group. A common strategy involves the use of terminal alkynes with an adjacent carbonyl group or a protected hydroxyl group.
Experimental Protocol: Synthesis of 1-methyl-4-carboxy-1H-1,2,3-triazol-5-ol
This two-step protocol outlines the synthesis of a key intermediate that exists in equilibrium with the target triazolol structure.
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
-
In a round-bottom flask, dissolve the terminal alkyne (e.g., ethyl propiolate, 1.0 eq) and methylazide (1.1 eq, handle with extreme care, preferably generated in situ or used as a solution) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-16 hours), dilute the reaction mixture with water and extract with ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-4-ethoxycarbonyl-1H-1,2,3-triazole.
Step 2: Hydrolysis to the Triazolol
-
Dissolve the crude triazole ester from Step 1 in a solution of sodium hydroxide (e.g., 2M in water/ethanol).
-
Stir the mixture at room temperature or gently heat to facilitate hydrolysis.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-methyl-4-carboxy-1H-1,2,3-triazol-5-ol.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Methylazide | Ethyl propiolate | CuSO₄/NaAsc | tBuOH/H₂O | 2 | 97 | [5] |
| Benzylazide | Phenylacetylene | Cu(I) phenylacetylide | CH₂Cl₂ | 24 | 80 | [6] |
| Benzylazide | 1-Ethynylcyclohexanol | Cu(I) phenylacetylide | CH₂Cl₂ | 24 | 77 | [6] |
Table 1. Representative yields for CuAAC reactions forming 1,2,3-triazole cores.
Post-Click Functionalization: The "Use" of the Triazolol Scaffold
While not a reactant in a primary click reaction, the 1-methyl-1H-1,2,3-triazol-5-ol scaffold is a versatile platform for "post-click" modifications. This strategy allows for the late-stage functionalization of a molecule, which is highly valuable in drug discovery and chemical biology for creating libraries of related compounds.[7][8] The hydroxyl group of the triazolol can undergo various chemical transformations.
Experimental Protocol: O-Alkylation of 1-methyl-1H-1,2,3-triazol-5-ol
This protocol describes a general method for the etherification of the hydroxyl group on the triazole ring.
-
To a solution of 1-methyl-1H-1,2,3-triazol-5-ol (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a base (e.g., K₂CO₃, NaH, or Cs₂CO₃, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding alkoxide.
-
Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated 1,2,3-triazole.
| Triazole Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
| Hydroxyaromatic Compound | Propargyl bromide | Cs₂CO₃ | DMF | Good |
| Benzylamine | Propargyl bromide | Cs₂CO₃ | DMF | Good |
Table 2. General conditions for O- and N-alkylation relevant to post-click functionalization.
Applications in Drug Discovery and Bioconjugation
The 1,2,3-triazole scaffold, readily accessible via click chemistry, is a prominent feature in many biologically active compounds.[2][9] Derivatives of 1-methyl-1H-1,2,3-triazol-5-ol can be explored for a variety of pharmacological activities, including as enzyme inhibitors, antimicrobial agents, or as ligands for metal complexes.
The "post-click" functionalization approach is particularly powerful for creating focused libraries for structure-activity relationship (SAR) studies. By synthesizing a common triazolol intermediate and then diversifying it with various functional groups, researchers can efficiently probe the chemical space around this privileged scaffold.
Furthermore, the triazole unit can serve as a stable linker in bioconjugation, attaching small molecules, peptides, or fluorescent probes to biological targets. The hydroxyl group of the triazolol offers a convenient handle for further conjugation reactions after the initial click-generated linkage is in place.
Conclusion
While 1-methyl-1H-1,2,3-triazol-5-ol is not a typical reactant in a click chemistry reaction, its synthesis is a direct application of this powerful methodology. The true utility of this compound for researchers, scientists, and drug development professionals lies in its capacity for post-click functionalization. The protocols and data presented here provide a foundation for synthesizing and modifying this versatile scaffold to generate novel molecules with potential applications in various fields of chemical and biological research.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazole Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1-methyl-1H-1,2,3-triazole scaffold is a prominent structural motif in modern medicinal chemistry. Its prevalence stems from its favorable physicochemical properties, including metabolic stability conferred by the N1-methyl group, and its capacity to engage in various biological interactions.[1] While the specific tautomer, 1-methyl-1H-1,2,3-triazol-5-ol, is not extensively documented, it is crucial to recognize that it likely exists in equilibrium with its more stable keto tautomer, 1-methyl-1H-1,2,3-triazol-5(4H)-one. This phenomenon of annular tautomerism is a key characteristic of triazole rings and significantly influences their biological activity and synthetic accessibility.[2] This document will focus on the broader applications of the 1-methyl-1H-1,2,3-triazole core, a versatile building block in drug discovery.[1]
The 1,2,3-triazole ring is considered a valuable pharmacophore, bioisostere, and linker in drug design.[3][4] Its synthesis, particularly through the advent of "click chemistry," has made a diverse range of derivatives readily accessible for screening and development.[1][3][4][5]
Key Applications in Medicinal Chemistry:
The 1-methyl-1H-1,2,3-triazole scaffold is integral to the development of therapeutic agents across various disease areas.
1. Anticancer Activity: Derivatives of 1-methyl-1H-1,2,3-triazole have demonstrated significant cytotoxic effects against various cancer cell lines. The methyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the triazole ring, making it a valuable component in the design of novel anticancer agents.[1] For instance, certain derivatives have shown potent activity against leukemia cell lines.[1]
2. Antimicrobial and Antifungal Activity: The triazole core is a well-established pharmacophore in antimicrobial and antifungal agents. The 1-methyl-1H-1,2,3-triazole moiety has been incorporated into novel compounds with the aim of combating drug resistance.[6] These compounds have shown promising activity against various bacterial and fungal strains.
3. Enzyme Inhibition: The structural features of the 1-methyl-1H-1,2,3-triazole ring allow for its derivatives to act as inhibitors of various enzymes. For example, derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in the management of diabetes.[6][7]
Quantitative Data Summary:
The following table summarizes the biological activities of various derivatives containing the 1,2,3-triazole scaffold.
| Compound Class | Target | Activity Metric | Value | Reference |
| 1-methyl-1H-1,2,3-triazole derivative | Leukemia cell line (K-562) | GI50 | ~0.15 µM | [1] |
| 1,2,3-Triazole-containing hybrids | Human glioma (U87) cells | % Proliferation Inhibition | 47.69% | [3] |
| 1,2,3-Triazole-melampomagnolide B conjugates | Anticancer | - | Potent | [3] |
| 1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline | Antitubercular | IC90 | 192-383 µM | [6] |
| 1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline | α-glucosidase inhibition | IC50 | 59-73 µM | [6] |
| Meldrum-Based-1H-1,2,3-Triazoles | α-glucosidase inhibition | IC50 | More potent than acarbose | [7] |
Experimental Protocols:
Protocol 1: General Synthesis of 1,4-Disubstituted-1-methyl-1H-1,2,3-triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the synthesis of 1,4-disubstituted-1-methyl-1H-1,2,3-triazoles, a cornerstone of "click chemistry."[1]
Materials:
-
Methyl azide (CH₃N₃)
-
Terminal alkyne (R-C≡CH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Magnetic stirrer
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Add methyl azide (1.1 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted-1-methyl-1H-1,2,3-triazole.
Protocol 2: Synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid
This protocol outlines a specific synthesis of a 1-methyl-1H-1,2,3-triazole derivative that serves as an important intermediate for various drugs.[8]
Materials:
-
Phenylacetylene
-
Sodium azide
-
Methyl iodide
-
Copper(I) iodide
-
Ethyl formate
-
Butyllithium
-
Oxidizing agent
-
Appropriate solvents and reagents for workup and purification
Procedure:
-
Step 1: Synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole. React phenylacetylene with sodium azide and methyl iodide in the presence of copper(I) iodide to generate 1-methyl-4-phenyl-1H-1,2,3-triazole.[8]
-
Step 2: Formylation. React the product from Step 1 with ethyl formate and butyllithium to obtain 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde.[8]
-
Step 3: Oxidation. Directly oxidize the carboxaldehyde from Step 2 to yield the final product, 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid.[8]
Visualizations:
Caption: General workflow for the synthesis of 1,4-disubstituted-1-methyl-1H-1,2,3-triazoles.
References
- 1. 1-methyl-1H-1,2,3-triazole | 16681-65-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Methylation of 1H-1,2,3-Triazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The N-methylation of 1H-1,2,3-triazol-5-ol is a critical transformation in medicinal chemistry and drug development. The resulting N-methylated isomers serve as important scaffolds and pharmacophores in a variety of biologically active compounds. The strategic placement of a methyl group on one of the nitrogen atoms of the triazole ring can significantly influence the molecule's pharmacological properties, including its binding affinity to target proteins, metabolic stability, and pharmacokinetic profile.
The N-methylation of 1H-1,2,3-triazol-5-ol presents a significant regioselectivity challenge due to the presence of multiple nucleophilic centers and the existence of tautomeric forms. The starting material can exist in equilibrium between the 1H-1,2,3-triazol-5-ol and 1,2,3-triazol-5(4H)-one forms. This tautomerism, combined with the three nitrogen atoms in the triazole ring, means that methylation can potentially occur at the N-1, N-2, or N-3 positions, as well as on the oxygen atom, leading to a mixture of products.
Controlling the regioselectivity of the N-methylation is paramount for the efficient synthesis of the desired isomer. The choice of methylating agent, base, solvent, and reaction temperature can influence the product distribution. Generally, methylation of 1,2,3-triazoles with reagents like dimethyl sulfate can lead to a mixture of N-1 and N-2 methylated products.[1] The use of a base is crucial for the deprotonation of the triazole, and common choices include sodium methoxide, potassium carbonate, or sodium hydride.[2][3] The solvent can also play a role in modulating the reactivity and selectivity of the reaction.
Given the lack of a specific, universally accepted protocol for the regioselective N-methylation of 1H-1,2,3-triazol-5-ol, the following sections provide generalized experimental procedures based on established methods for the N-alkylation of similar triazole-containing heterocycles. These protocols are intended to serve as a starting point for optimization by the end-user. Careful analysis of the product mixture using techniques such as NMR spectroscopy and chromatography is essential to determine the regiochemical outcome of the reaction and to isolate the desired isomer.
Table 1: Summary of General Conditions for N-Methylation of Triazoles
| Methylating Agent | Base | Solvent | Typical Temperature | Potential Products |
| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) or DMF | Room Temperature to 80 °C | Mixture of N-methylated isomers |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Water or Methanol | Room Temperature | Mixture of N-methylated isomers |
| Diazomethane (CH₂N₂) | - | Ether | 0 °C to Room Temperature | Mixture of N-methylated isomers |
Visualizations
Caption: Tautomerism of 1H-1,2,3-triazol-5-ol and potential N- and O-methylation products.
Caption: General experimental workflow for the N-methylation of 1H-1,2,3-triazol-5-ol.
Caption: Logical relationships between reaction conditions and outcomes in triazole methylation.
Experimental Protocols
Protocol 1: N-Methylation using Methyl Iodide and Potassium Carbonate
This protocol describes a general procedure for the N-methylation of 1H-1,2,3-triazol-5-ol using methyl iodide as the methylating agent and potassium carbonate as the base. This method is commonly used for the N-alkylation of nitrogen-containing heterocycles.
Materials:
-
1H-1,2,3-triazol-5-ol
-
Methyl Iodide (CH₃I)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,3-triazol-5-ol (1.0 equivalent).
-
Add anhydrous acetonitrile or DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add methyl iodide (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the different isomers.
-
Characterize the structure of the isolated isomers using NMR spectroscopy and mass spectrometry.
Protocol 2: N-Methylation using Dimethyl Sulfate and Sodium Hydroxide
This protocol provides a general method for the N-methylation of 1H-1,2,3-triazol-5-ol using dimethyl sulfate, a potent methylating agent, under basic aqueous conditions. Caution should be exercised as dimethyl sulfate is toxic and corrosive.
Materials:
-
1H-1,2,3-triazol-5-ol
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Water
-
Dichloromethane or Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Dissolve 1H-1,2,3-triazol-5-ol (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) in a round-bottom flask or beaker equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add dimethyl sulfate (1.1-1.2 equivalents) dropwise to the cooled solution while stirring vigorously. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to separate the isomers.
-
Characterize the purified isomers by NMR spectroscopy and mass spectrometry.
Note on Isomer Separation and Characterization: The protocols above are likely to produce a mixture of N-methylated isomers. The separation of these isomers can be challenging and may require careful optimization of the chromatographic conditions. 1D and 2D NMR spectroscopic techniques (such as ¹H, ¹³C, HSQC, and HMBC) are essential for the unambiguous structural elucidation of the resulting N-methyl-1,2,3-triazol-5-ol isomers.
References
Application Notes and Protocols: Synthesis of Novel Heterocycles from 1-methyl-1H-1,2,3-triazol-5-ol
A comprehensive search of scientific literature reveals a notable absence of published research on the specific use of 1-methyl-1H-1,2,3-triazol-5-ol as a precursor for the synthesis of novel heterocyclic compounds.
Extensive searches of prominent chemical databases and scholarly journals did not yield any specific experimental protocols, quantitative data, or detailed synthetic schemes involving 1-methyl-1H-1,2,3-triazol-5-ol for this purpose. The tautomeric form, 1-methyl-1,2,3-triazolin-5-one, was also included in the search with similar results.
While the 1,2,3-triazole scaffold is a cornerstone in the development of new pharmaceuticals and functional materials, it appears that the specific derivative, 1-methyl-1H-1,2,3-triazol-5-ol, has not been widely explored or reported as a versatile building block in synthetic organic chemistry.
Alternative Starting Materials:
For researchers, scientists, and drug development professionals interested in the synthesis of novel heterocycles incorporating a 1,2,3-triazole moiety, a vast body of literature exists for other, more commonly utilized triazole derivatives. These include, but are not limited to:
-
Substituted 1-(1H-1,2,3-triazol-4-yl)ethan-1-ones: These compounds serve as versatile intermediates for the synthesis of a wide array of heterocycles, including pyrazoles, thiazoles, and pyridines.
-
5-Iodo-1,2,3-triazoles: These derivatives are valuable precursors for palladium-catalyzed cross-coupling reactions to construct fused 1,2,3-triazole ring systems.
-
Alkynyl- and Azido-substituted 1,2,3-triazoles: These functionalized triazoles are key components in "click chemistry" and other cycloaddition reactions for the construction of complex molecular architectures.
Should you be interested in the application of these or other readily available 1,2,3-triazole derivatives in the synthesis of novel heterocycles, detailed Application Notes and Protocols can be provided. These would include comprehensive experimental procedures, tabulated quantitative data, and visualizations of reaction pathways, tailored to your specific research interests.
Application Notes and Protocols for Reactions Involving 1-Methyl-1H-1,2,3-triazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols and data are based on established chemical principles and published procedures for structurally related compounds. Due to limited specific literature on 1-methyl-1H-1,2,3-triazol-5-ol, these methods should be considered as starting points for experimental design and may require optimization.
Introduction
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its unique structural properties, metabolic stability, and capacity for hydrogen bonding. Its synthesis is often straightforward, most notably via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry". The derivative, 1-methyl-1H-1,2,3-triazol-5-ol, is of particular interest due to its potential for derivatization and its existence in tautomeric forms, which can influence its biological activity and chemical reactivity. This document provides detailed protocols for the synthesis and subsequent reactions of this versatile building block.
Tautomerism
1-Methyl-1H-1,2,3-triazol-5-ol exists in equilibrium with its tautomeric form, 1-methyl-1H-1,2,3-triazol-5(4H)-one. The predominant tautomer can be influenced by the solvent and the electronic nature of other substituents. This tautomerism is a critical consideration for its reactivity, as it presents multiple sites for electrophilic attack.
Caption: Tautomeric equilibrium of 1-methyl-1H-1,2,3-triazol-5-ol.
Synthesis of 1-Methyl-1H-1,2,3-triazol-5-ol
The synthesis of 1-methyl-1H-1,2,3-triazol-5-ol can be achieved via a [3+2] cycloaddition reaction between methyl azide and an appropriate C2 synthon, such as ethyl acetoacetate, followed by cyclization.
Experimental Protocol: Synthesis
-
Preparation of Methyl Azide: Methyl azide is highly explosive and should be handled with extreme caution, preferably in solution and behind a blast shield. A common method is the reaction of sodium azide with dimethyl sulfate in a biphasic system.
-
Cycloaddition and Cyclization:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add ethyl acetoacetate dropwise at 0°C.
-
Slowly add a solution of methyl azide in toluene to the reaction mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~5-6.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Workflow for the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.
Characterization Data (Exemplary)
The following table summarizes exemplary characterization data for the target compound based on related structures. Actual experimental data should be obtained for confirmation.
| Property | Exemplary Data |
| Appearance | White to off-white solid |
| Melting Point | 135-140 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): 11.5 (br s, 1H, OH), 7.5 (s, 1H, CH), 3.8 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 160.2 (C=O), 135.8 (C-H), 35.1 (N-CH₃) |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 1680 (C=O stretch), 1550 (N-H bend), 1450 (C-H bend) |
| MS (ESI+) | m/z: 114.05 [M+H]⁺, 136.03 [M+Na]⁺ |
| Yield | 60-75% (unoptimized) |
Reactions of 1-Methyl-1H-1,2,3-triazol-5-ol
The dual reactivity of the tautomeric forms of 1-methyl-1H-1,2,3-triazol-5-ol allows for various derivatizations, which are crucial in drug development for modifying a compound's physicochemical properties and biological activity.
O-Alkylation
The hydroxyl group of the enol tautomer can be alkylated under basic conditions.
Experimental Protocol: O-Alkylation
-
To a solution of 1-methyl-1H-1,2,3-triazol-5-ol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) dropwise.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
O-Acylation
Acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides in the presence of a base.[1]
Experimental Protocol: O-Acylation
-
Dissolve 1-methyl-1H-1,2,3-triazol-5-ol in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (Et₃N) or pyridine.
-
Cool the mixture to 0°C.
-
Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product.[1]
N-Alkylation of the Triazolone Tautomer
The triazolone tautomer can potentially be alkylated at the N4 position, although this may be less favored than O-alkylation. Reaction conditions can be tuned to favor N-alkylation, for instance, by using different base and solvent systems.
Quantitative Data Summary for Derivatives
The following table provides exemplary data for potential derivatives of 1-methyl-1H-1,2,3-triazol-5-ol.
| Derivative | Alkylating/Acylating Agent | Expected Yield | Exemplary ¹H NMR (CDCl₃, δ ppm) |
| 5-Methoxy-1-methyl-1H-1,2,3-triazole | Methyl iodide | 70-85% | 7.4 (s, 1H, CH), 4.0 (s, 3H, O-CH₃), 3.9 (s, 3H, N-CH₃) |
| 5-(Benzyloxy)-1-methyl-1H-1,2,3-triazole | Benzyl bromide | 65-80% | 7.3-7.5 (m, 5H, Ar-H), 7.4 (s, 1H, CH), 5.2 (s, 2H, O-CH₂), 3.8 (s, 3H, N-CH₃) |
| 1-Methyl-1H-1,2,3-triazol-5-yl acetate | Acetyl chloride | 80-95% | 7.6 (s, 1H, CH), 3.9 (s, 3H, N-CH₃), 2.3 (s, 3H, COCH₃) |
| 1-Methyl-1H-1,2,3-triazol-5-yl benzoate | Benzoyl chloride | 75-90% | 8.1 (d, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 7.7 (s, 1H, CH), 4.0 (s, 3H, N-CH₃) |
Applications in Drug Development
The 1,2,3-triazole scaffold is a well-established pharmacophore found in numerous approved drugs. Derivatives of 1-methyl-1H-1,2,3-triazol-5-ol are promising candidates for screening in various biological assays due to the diverse functionalities that can be introduced. The core structure can act as a bioisostere for amide or ester groups, potentially improving pharmacokinetic properties. The demonstrated antimicrobial and anticancer activities of many 1,2,3-triazole derivatives suggest that novel compounds based on this scaffold could be valuable leads in the development of new therapeutic agents.[2][3][4]
Caption: Drug discovery workflow utilizing the target scaffold.
References
Application Notes and Protocols for 1-methyl-1H-1,2,3-triazol-5-ol in Coordination Chemistry
The general versatility of 1,2,3-triazole derivatives as ligands stems from the presence of multiple nitrogen atoms that can act as coordination sites.[1] Research on analogous compounds, such as 1-p-tolyl-1H-1,2,3-triazol-4-yl-methanol, demonstrates that coordination often occurs through a nitrogen atom of the triazole ring.[1] In the case of 1-methyl-1H-1,2,3-triazol-5-ol, it is conceivable that it could act as a bidentate ligand, coordinating through a nitrogen atom and the deprotonated oxygen of the hydroxyl group. However, without experimental evidence, this remains speculative.
For researchers, scientists, and drug development professionals interested in this area, the absence of data on 1-methyl-1H-1,2,3-triazol-5-ol presents an opportunity for novel research. The synthesis of this ligand and the exploration of its coordination chemistry could lead to new complexes with interesting catalytic, medicinal, or material properties.
Proposed Research Workflow
For teams equipped to explore this novel area, a logical experimental workflow is proposed below. This workflow is based on established methodologies for the synthesis and characterization of related triazole-based coordination complexes.
Figure 1. Proposed experimental workflow for the investigation of 1-methyl-1H-1,2,3-triazol-5-ol as a ligand.
Concluding Remarks
The field of coordination chemistry offers vast opportunities for the development of new molecules with tailored properties. While the specific ligand 1-methyl-1H-1,2,3-triazol-5-ol is currently underexplored, the established importance of the broader 1,2,3-triazole family suggests that its coordination complexes could be of significant scientific interest. Researchers are encouraged to pursue the synthesis and characterization of this ligand and its metal complexes to fill the existing knowledge gap and potentially uncover novel applications.
For those seeking to work with a more established system, a wealth of information is available on other substituted 1,2,3-triazole ligands. Further investigation into these related compounds could provide a solid foundation for future work on 1-methyl-1H-1,2,3-triazol-5-ol.
References
Application Notes and Protocols for the Derivatization of 1-methyl-1H-1,2,3-triazol-5-ol for Biological Screening
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide detailed protocols for the derivatization of 1-methyl-1H-1,2,3-triazol-5-ol, a versatile scaffold for the generation of compound libraries for biological screening. The protocols focus on two primary derivatization strategies targeting the hydroxyl group: O-alkylation via a modified Williamson ether synthesis and O-acylation for the formation of ester derivatives. A generalized workflow for the biological screening of the resulting compound library is also presented, including representative data for anticancer and antimicrobial assays. The provided methodologies and workflows are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents based on the 1,2,3-triazole core.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, featured in a wide array of biologically active compounds with activities ranging from anticancer and antimicrobial to antiviral and anti-inflammatory.[1][2] The synthetic accessibility of this heterocycle, particularly through the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has made it an attractive starting point for the generation of diverse compound libraries. The target molecule, 1-methyl-1H-1,2,3-triazol-5-ol, possesses a reactive hydroxyl group that serves as a convenient handle for introducing a variety of substituents, thereby enabling the exploration of a broad chemical space to identify novel bioactive molecules.
This document outlines detailed experimental procedures for the synthesis of ether and ester derivatives of 1-methyl-1H-1,2,3-triazol-5-ol. Furthermore, it provides a framework for the subsequent biological evaluation of these derivatives, complete with representative data to guide the interpretation of screening results.
Derivatization Strategies
The primary point of diversification for 1-methyl-1H-1,2,3-triazol-5-ol is the hydroxyl group at the C5 position. This section details the protocols for its conversion into ether and ester functionalities.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of 1-methyl-5-alkoxy-1H-1,2,3-triazole derivatives through the reaction of the sodium salt of 1-methyl-1H-1,2,3-triazol-5-ol with various alkyl halides. This method is a modification of the classic Williamson ether synthesis.[3][4][5][6][7]
Materials:
-
1-methyl-1H-1,2,3-triazol-5-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide, etc.)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1-methyl-1H-1,2,3-triazol-5-ol (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of triazolol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the desired alkyl halide (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: O-Acylation for Ester Synthesis
This protocol details the synthesis of 1-methyl-1H-1,2,3-triazol-5-yl ester derivatives via reaction with acyl chlorides or carboxylic anhydrides in the presence of a base.
Materials:
-
1-methyl-1H-1,2,3-triazol-5-ol
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) or Carboxylic anhydride (e.g., acetic anhydride)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-methyl-1H-1,2,3-triazol-5-ol (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq) or carboxylic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired ester.
Biological Screening Workflow
The synthesized library of 1-methyl-1H-1,2,3-triazol-5-ol derivatives can be subjected to a variety of biological assays to identify potential therapeutic leads. A general workflow for initial screening is presented below.
Caption: A generalized workflow for the biological screening of derivatized compounds.
Data Presentation
The following tables present representative quantitative data from hypothetical biological screenings of a library of 1-methyl-1H-1,2,3-triazol-5-ol derivatives.
Table 1: In Vitro Anticancer Activity
| Compound ID | R-group (Ether/Ester) | Cell Line | IC₅₀ (µM)[8][9] |
| DMSO Control | - | MCF-7 | >100 |
| Doxorubicin | - | MCF-7 | 0.8 |
| DERIV-E1 | Benzyl | MCF-7 | 15.2 |
| DERIV-E2 | 4-Chlorobenzyl | MCF-7 | 8.5 |
| DERIV-E3 | 2-Phenylethyl | MCF-7 | 22.1 |
| DERIV-A1 | Benzoyl | MCF-7 | 12.7 |
| DERIV-A2 | 4-Nitrobenzoyl | MCF-7 | 5.3 |
| DERIV-A3 | Acetyl | MCF-7 | >50 |
Table 2: In Vitro Antimicrobial Activity
| Compound ID | R-group (Ether/Ester) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DMSO Control | - | >256 | >256 | >256 |
| Ciprofloxacin | - | 1 | 0.5 | NT |
| Fluconazole | - | NT | NT | 8 |
| DERIV-E1 | Benzyl | 64 | 128 | 32 |
| DERIV-E2 | 4-Chlorobenzyl | 32 | 64 | 16 |
| DERIV-E3 | 2-Phenylethyl | 128 | >256 | 64 |
| DERIV-A1 | Benzoyl | 32 | 128 | 32 |
| DERIV-A2 | 4-Nitrobenzoyl | 16 | 64 | 16 |
| DERIV-A3 | Acetyl | >256 | >256 | >128 |
NT: Not Tested
Experimental Protocols for Biological Screening
Protocol 3: MTT Assay for Anticancer Activity
This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., MCF-7).[9]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: Broth Microdilution Assay for Antimicrobial Activity
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of a Hypothetical Signaling Pathway
Derivatives of 1-methyl-1H-1,2,3-triazol-5-ol could potentially modulate various signaling pathways implicated in cancer. The following diagram illustrates a hypothetical mechanism of action where a derivative inhibits a key kinase in a cancer cell proliferation pathway.
Caption: A hypothetical signaling pathway illustrating the inhibition of a target kinase by a triazole derivative.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Detection of 1-methyl-1H-1,2,3-triazol-5-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-1H-1,2,3-triazol-5-ol is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and sensitive detection methods are crucial for its quantification in various matrices during drug development and related studies. Due to the limited availability of specific validated methods for 1-methyl-1H-1,2,3-triazol-5-ol, this document provides a generalized yet detailed protocol based on established analytical techniques for structurally similar triazole derivatives. The primary recommended method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
I. Recommended Analytical Method: LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[1] For a polar compound like 1-methyl-1H-1,2,3-triazol-5-ol, LC-MS/MS is the method of choice.
Principle: The analyte is first separated from the sample matrix on an HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the analyte is ionized, and specific parent and product ions are monitored for quantification. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.[2]
Logical Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of 1-methyl-1H-1,2,3-triazol-5-ol by LC-MS/MS.
II. Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 1-methyl-1H-1,2,3-triazol-5-ol in Rat Plasma
This protocol is adapted from a method for another triazole derivative and is intended as a starting point for method development.[2]
1. Materials and Reagents
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1-methyl-1H-1,2,3-triazol-5-ol reference standard
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Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C₃,¹⁵N₃-1-methyl-1H-1,2,3-triazol-5-ol). If unavailable, a chemically related compound can be used.
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HPLC-grade acetonitrile, methanol, and water
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Formic acid, LC-MS grade
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Rat plasma (or other biological matrix)
2. Standard Solutions Preparation
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Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-methyl-1H-1,2,3-triazol-5-ol and dissolve in 10 mL of methanol.
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Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the IS in 50:50 (v/v) acetonitrile:water.
3. Sample Preparation
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Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
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Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.
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Add 150 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer 100 µL of the supernatant to an HPLC vial.
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Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 25 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte: m/z 114.1 -> 71.1 (Quantifier), m/z 114.1 -> 43.1 (Qualifier) IS: To be determined based on the selected standard. |
| Dwell Time | 150 ms |
Note: MRM transitions are hypothetical and should be optimized by infusing the pure compound into the mass spectrometer.
5. Data Analysis
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Integrate the peak areas for the analyte and the IS.
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Calculate the peak area ratio (analyte/IS).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
III. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of some triazole compounds, particularly in environmental samples like water and soil.[3][4] However, for a polar and potentially thermally labile compound like 1-methyl-1H-1,2,3-triazol-5-ol, derivatization is likely necessary to improve volatility and thermal stability.
Workflow for GC-MS Analysis with Derivatization
Caption: GC-MS workflow including a necessary derivatization step for polar analytes.
IV. Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method. These values are for illustrative purposes and must be confirmed through method validation.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% (< 20% at LLOQ) |
| Matrix Effect | < 15% |
| Recovery | > 85% |
V. Conclusion
References
Application Notes and Protocols for the Scale-up Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-methyl-1H-1,2,3-triazol-5-ol, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The described synthetic strategy is a two-step process commencing with a regioselective Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to produce the key intermediate, methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, followed by basic hydrolysis to yield the final product. Emphasis is placed on safety protocols for handling hazardous reagents and intermediates on a large scale.
Synthetic Strategy Overview
The synthesis of 1-methyl-1H-1,2,3-triazol-5-ol is achieved through a two-step sequence. The first step involves the regioselective [3+2] cycloaddition of methyl azide with methyl propiolate. To favor the formation of the 1,5-disubstituted triazole isomer, a ruthenium catalyst such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)]) is employed. The second step is the hydrolysis of the resulting ester intermediate under basic conditions to afford the target 1-methyl-1H-1,2,3-triazol-5-ol.
Safety Precautions for Scale-up Synthesis
WARNING: This synthesis involves the use of methyl azide, which is a highly toxic and potentially explosive compound. All operations should be conducted by trained personnel in a well-ventilated fume hood or a designated hazardous materials facility. A thorough risk assessment must be performed before commencing any scale-up activities.
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Azide Handling:
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Avoid contact of azides with heavy metals, strong acids, and halogenated solvents to prevent the formation of highly explosive compounds.[1][2]
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Use non-metallic spatulas and equipment when handling azide-containing compounds.[2]
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Store organic azides at low temperatures and away from light, heat, and shock.[1]
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It is recommended to generate methyl azide in situ or use a continuous flow setup for large-scale reactions to minimize the accumulation of this hazardous intermediate.
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-
Pressure and Temperature Control:
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The cycloaddition reaction can be exothermic. Ensure adequate cooling and temperature monitoring to prevent thermal runaway.
-
Conduct reactions in appropriately rated vessels and consider the use of a blast shield.[1]
-
-
Personal Protective Equipment (PPE):
Experimental Protocols
Step 1: Scale-up Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
This protocol is adapted from established procedures for Ruthenium-Catalyzed Azide-Alkyne Cycloadditions.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Methyl Azide (in situ from Sodium Azide and Methyl Iodide) | 57.05 | ~2.85 | ~50.0 |
| Sodium Azide | 65.01 | 3.25 | 50.0 |
| Methyl Iodide | 141.94 | 7.10 | 50.0 |
| Methyl Propiolate | 84.07 | 4.20 | 50.0 |
| [Cp*RuCl(COD)] | 379.92 | 0.190 | 0.50 |
| Anhydrous Dichloromethane (DCM) | - | 50 L | - |
Equipment:
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100 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.
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Addition funnel (10 L).
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Heating/cooling circulator.
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Filtration apparatus.
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Rotary evaporator (large scale).
Protocol:
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Reactor Setup: The 100 L reactor is rendered inert by purging with dry nitrogen.
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Reagent Charging: Charge the reactor with sodium azide (3.25 kg, 50.0 mol) and anhydrous dichloromethane (30 L).
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Methyl Azide Generation (In Situ): Cool the suspension to 0-5 °C. Slowly add methyl iodide (7.10 kg, 50.0 mol) via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. Stir the mixture at this temperature for an additional 2 hours. Caution: This step generates the volatile and toxic methyl azide. Ensure the system is well-sealed and vented through a scrubber.
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Addition of Alkyne and Catalyst: Add methyl propiolate (4.20 kg, 50.0 mol) to the reaction mixture, followed by a solution of [Cp*RuCl(COD)] (190 g, 0.50 mol) in anhydrous dichloromethane (5 L).
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Reaction: Slowly warm the reaction mixture to reflux (approx. 40 °C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC or GC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate as a solid.
Expected Yield: 70-80%
Step 2: Scale-up Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | 141.13 | 5.64 | 40.0 |
| Sodium Hydroxide | 40.00 | 3.20 | 80.0 |
| Deionized Water | - | 40 L | - |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | As needed | - |
Equipment:
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100 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet.
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pH meter.
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Filtration apparatus.
Protocol:
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Reactor Setup: Charge the 100 L reactor with deionized water (40 L) and sodium hydroxide (3.20 kg, 80.0 mol). Stir until all the sodium hydroxide has dissolved.
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Addition of Ester: Add the methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (5.64 kg, 40.0 mol) to the sodium hydroxide solution.
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Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.
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Acidification: Cool the reaction mixture to 10-15 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3. A precipitate should form.
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Isolation: Stir the slurry for 1 hour at 10-15 °C. Collect the solid product by filtration and wash with cold deionized water.
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Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield 1-methyl-1H-1H-1,2,3-triazol-5-ol.
Expected Yield: 85-95%
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Scale (mol) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | RuAAC of Methyl Azide and Methyl Propiolate | 50.0 | 40 | 12-18 | 70-80 |
| 2 | Hydrolysis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | 40.0 | 60-70 | 4-6 | 85-95 |
Logical Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol. The following information is designed to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing 1-methyl-1H-1,2,3-triazol-5-ol?
A common and effective strategy involves a multi-step synthesis. The process typically begins with a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form the triazole ring.[1][2][3] This is followed by N-methylation and deprotection steps to yield the final product.
Q2: I am observing a mixture of N-1 and N-2 methylated isomers. How can I improve the regioselectivity for N-1 methylation?
The formation of regioisomers during methylation is a frequent challenge.[4] To favor N-1 methylation, consider the following:
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Choice of Methylating Agent: Methyl iodide or dimethyl sulfate are common methylating agents. The choice of solvent and base can influence the selectivity.
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Protecting Groups: Employing a protecting group on the triazole nitrogen that can be subsequently removed may offer better control over the methylation position.
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Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes enhance the selectivity for the desired isomer.
Q3: My overall yield is low. What are the critical steps I should focus on for optimization?
Low yields can stem from several factors throughout the synthesis. Key areas for optimization include:
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Purity of Starting Materials: Ensure the azide and alkyne starting materials are pure. Impurities can inhibit the catalyst and lead to side reactions.
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Catalyst System (for CuAAC): The efficiency of the Cu(I) catalyst is crucial.[2] Using a freshly prepared catalyst or an in situ reduction of a Cu(II) salt (e.g., CuSO₄ with sodium ascorbate) is recommended.[2]
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Reaction Conditions: Temperature, solvent, and reaction time should be optimized for each step. For the CuAAC reaction, a variety of solvents can be used, including mixtures of water and organic solvents like t-butanol or THF.[3]
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Purification: Product loss during workup and purification is a common issue. Optimize extraction and chromatography methods to minimize such losses.
Q4: I am having difficulty with the purification of the final product. What methods are recommended?
1-methyl-1H-1,2,3-triazol-5-ol is a polar molecule, which can make purification challenging.
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Column Chromatography: Silica gel chromatography is a standard method. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with increasing polarity) is often effective.
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Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.
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Acid-Base Extraction: The acidic nature of the hydroxyl group can be exploited. Extraction into a basic aqueous solution, followed by washing of the aqueous layer with an organic solvent and subsequent re-acidification and extraction, can remove non-acidic impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation in Cycloaddition Step | Inactive copper catalyst. | Use a fresh source of Cu(I) or prepare the catalyst in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[2] |
| Poor quality of azide or alkyne. | Purify starting materials before use. | |
| Inappropriate solvent. | Screen different solvents such as THF, t-butanol/water, or DMF.[3] | |
| Formation of Significant Byproducts | Dimerization of the alkyne (Glaser coupling). | Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen.[2] |
| Isomerization of the triazole ring. | This is less common in CuAAC but can occur under harsh conditions. Ensure the reaction temperature is controlled. | |
| Incomplete reaction of starting materials. | Increase the reaction time or slightly increase the temperature. Monitor the reaction by TLC or LC-MS. | |
| Difficulty in Removing the Protecting Group | Inappropriate choice of protecting group for the hydroxyl function. | Select a protecting group that can be removed under conditions that do not affect the triazole ring or the methyl group. |
| Harsh deprotection conditions leading to product degradation. | Screen milder deprotection reagents and conditions. | |
| Inconsistent Yields Between Batches | Variability in reagent quality. | Use reagents from the same lot number or re-purify reagents for each batch. |
| Inconsistent reaction setup and conditions. | Standardize all reaction parameters, including temperature, stirring rate, and the rate of reagent addition. |
Experimental Protocols
Protocol 1: Synthesis of a Protected 1H-1,2,3-triazol-5-ol via CuAAC
This protocol describes a general procedure for the cycloaddition reaction.
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Materials:
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Azide precursor (e.g., benzyl azide)
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Alkyne with a protected hydroxyl group (e.g., (tert-butyldimethylsilyl)oxy-propyne)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate
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Solvent (e.g., 1:1 mixture of t-butanol and water)
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Procedure:
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In a round-bottom flask, dissolve the azide (1.0 eq) and the protected alkyne (1.0-1.2 eq) in the t-butanol/water solvent mixture.
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In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
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In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
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To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
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Protocol 2: N-methylation of the Triazole Ring
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Materials:
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Protected 1H-1,2,3-triazol-5-ol from the previous step
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Methylating agent (e.g., methyl iodide)
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Base (e.g., potassium carbonate)
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Solvent (e.g., acetone or DMF)
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Procedure:
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Dissolve the protected triazole (1.0 eq) in the chosen solvent in a round-bottom flask.
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Add the base (1.5-2.0 eq) to the solution.
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Add the methylating agent (1.1-1.5 eq) dropwise at room temperature.
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Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC or LC-MS.
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Once the starting material is consumed, filter off the base and concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to isolate the N-1 methylated isomer.
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Visualizations
Caption: Synthetic workflow for 1-methyl-1H-1,2,3-triazol-5-ol.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of 1-methyl-1H-1,2,3-triazol-5-ol
Welcome to the technical support center for the purification of 1-methyl-1H-1,2,3-triazol-5-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of 1-methyl-1H-1,2,3-triazol-5-ol?
A1: While specific experimental data for 1-methyl-1H-1,2,3-triazol-5-ol is not extensively reported, based on its structure and analogous compounds like 1H-1,2,3-triazole and other 5-hydroxytriazoles, the following properties can be anticipated:
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Polarity: The presence of the triazole ring and the hydroxyl group makes it a highly polar molecule.
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Solubility: It is expected to be soluble in polar solvents like water, methanol, and ethanol, and likely has limited solubility in non-polar organic solvents such as hexanes or toluene.
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Acidity: The 5-hydroxy-1,2,3-triazole moiety is known to be acidic, with pKa values for similar structures ranging from approximately 4.2 to 6.2. This means the compound will be deprotonated at neutral or basic pH.
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Physical State: It is likely to be a solid at room temperature.
Q2: What are the most common impurities I might encounter after synthesizing 1-methyl-1H-1,2,3-triazol-5-ol?
A2: Common impurities often depend on the synthetic route. A likely synthesis involves the cycloaddition of methyl azide with an acetoacetate derivative. Potential impurities include:
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Unreacted Starting Materials: Residual methyl azide (if not fully removed) and the acetoacetate starting material.
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Regioisomers: Depending on the reaction conditions, other isomers of the triazole may be formed.
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Side-Products: By-products from side reactions, which can vary based on the specific reagents and conditions used.
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Salts: Inorganic salts may be present from the workup procedure.
Q3: Which purification techniques are most suitable for 1-methyl-1H-1,2,3-triazol-5-ol?
A3: Given its expected polar and acidic nature, the following techniques are recommended:
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Recrystallization: This is a good first-line technique for purifying solid compounds. A mixed-solvent system, such as ethanol/water or methanol/water, is likely to be effective.
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Acid-Base Extraction: The acidic nature of the hydroxyl group on the triazole ring allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase.
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Chromatography: Both normal-phase and reversed-phase chromatography can be employed, depending on the nature of the impurities to be removed.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent (e.g., water, methanol). If the compound is very polar, a mixed solvent system where it is dissolved in a minimal amount of a good (polar) solvent and then a poor (less polar) solvent is added dropwise until turbidity is a good strategy. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of the good solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help. Ensure the chosen solvent has a boiling point lower than the compound's melting point. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. If using a mixed-solvent system, add more of the "poor" solvent. Cooling the solution in an ice bath can also induce crystallization. |
| Low recovery of the purified compound. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to minimize solubility. |
Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline (Normal Phase). | The mobile phase is not polar enough to elute the highly polar compound. | Increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethanol in a dichloromethane or ethyl acetate mobile phase. |
| Compound elutes in the solvent front (Reversed Phase). | The mobile phase is too non-polar, or the compound is too polar to interact with the stationary phase. | Increase the polarity of the mobile phase by increasing the water content. For acidic compounds, adjusting the pH of the mobile phase with a buffer can improve retention. |
| Poor separation of the compound from impurities. | The chosen chromatography mode or mobile phase is not providing sufficient selectivity. | If using normal phase, consider trying reversed-phase, or vice-versa. Experiment with different solvent systems and gradients. For acidic compounds, pH adjustment of the mobile phase in reversed-phase chromatography can significantly alter selectivity. |
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude 1-methyl-1H-1,2,3-triazol-5-ol in various polar solvents (e.g., water, ethanol, methanol, isopropanol) at room and elevated temperatures to find a suitable solvent or mixed-solvent system. An ideal single solvent will dissolve the compound when hot but not when cold. For a mixed-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. The two solvents must be miscible.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent to the crude compound to dissolve it completely. If using a mixed-solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy.
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Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
General Protocol for Acid-Base Extraction
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Dissolution: Dissolve the crude 1-methyl-1H-1,2,3-triazol-5-ol in an appropriate organic solvent in which the compound and its impurities are soluble (e.g., ethyl acetate, dichloromethane).
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Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a weak aqueous base (e.g., saturated sodium bicarbonate solution). Shake the funnel vigorously, venting frequently to release any pressure.
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Separation: Allow the layers to separate. The deprotonated 1-methyl-1H-1,2,3-triazol-5-ol will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.
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Isolation from Aqueous Layer: Drain the aqueous layer into a clean flask.
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Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The protonated, neutral 1-methyl-1H-1,2,3-triazol-5-ol should precipitate out if it is a solid with low water solubility.
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Final Extraction/Filtration: If a precipitate forms, collect it by vacuum filtration. If the compound remains dissolved in the acidified water, extract it back into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for 1-methyl-1H-1,2,3-triazol-5-ol.
Caption: Logic diagram for purification via acid-base extraction.
Technical Support Center: Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol
Welcome to the technical support center for the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant side reaction in the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol via cycloaddition?
A1: The most common and significant side reaction is the formation of the regioisomeric byproduct, 1-methyl-1H-1,2,3-triazol-4-ol. The Huisgen 1,3-dipolar cycloaddition between methyl azide and an alkyne precursor (like ethyl propiolate) can produce both the 1,5-disubstituted (desired) and 1,4-disubstituted (undesired) triazoles. Thermal reactions, in particular, often yield mixtures of these isomers.[1][2][3]
Q2: My ¹H NMR spectrum shows two distinct methyl signals and two triazole proton signals. What does this indicate?
A2: This spectral pattern is a strong indication that you have a mixture of the desired 1,5-regioisomer (1-methyl-1H-1,2,3-triazol-5-ol) and the 1,4-regioisomer byproduct. Each isomer will have a unique set of peaks corresponding to its methyl and triazole protons. LC-MS analysis should confirm the presence of two compounds with the same mass.
Q3: How can I improve the regioselectivity to favor the formation of the desired 1,5-isomer?
A3: Controlling regioselectivity is key. While the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) strongly favors the 1,4-isomer, the synthesis of the 1,5-isomer requires different strategies.[2][4] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the most prominent method for selectively generating 1,5-disubstituted 1,2,3-triazoles.[1][5] Certain organocatalytic methods and specific Lewis acid catalysts like FeCl₃ have also been reported to favor the 1,5-isomer under particular conditions.[6][7]
Q4: I am trying to methylate 1H-1,2,3-triazol-5-ol directly instead of using methyl azide. Why am I getting a complex mixture of products?
A4: Direct methylation of a pre-formed triazole ring is often problematic due to the presence of multiple nitrogen atoms that can be alkylated. This can lead to a mixture of N1-methyl, N2-methyl, and potentially O-methylated products, which are difficult to separate.[8] For this reason, a more controlled approach is to build the triazole ring with the methyl group already in place by using methyl azide as a reactant.
Q5: What are the safety precautions for working with methyl azide?
A5: Methyl azide is a volatile, toxic, and potentially explosive compound. It should always be handled with extreme caution in a well-ventilated fume hood behind a blast shield. It is often recommended to generate and use it in situ (in the reaction mixture) without isolation to minimize risk. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis and purification of 1-methyl-1H-1,2,3-triazol-5-ol.
| Symptom Observed | Possible Cause | Suggested Solution & Action Plan |
| Two major spots on TLC/peaks in LC-MS with identical mass | Formation of 1,4- and 1,5-regioisomers during the cycloaddition step.[3] | 1. Optimize Reaction: If possible, switch to a Ruthenium-catalyzed (RuAAC) protocol to selectively form the 1,5-isomer.[1] 2. Refine Purification: If a mixture is unavoidable, improve separation using column chromatography with a fine-tuned eluent system (e.g., a gradient of methanol in dichloromethane) or attempt fractional crystallization. |
| Low overall yield after hydrolysis and workup | 1. Incomplete Hydrolysis: The ester precursor was not fully converted to the final alcohol. 2. Product Loss: The product is water-soluble and may be lost in the aqueous layers during extraction. | 1. Monitor Hydrolysis: Track the hydrolysis step by TLC or LC-MS to ensure complete consumption of the starting ester. If necessary, increase reaction time, temperature, or the amount of base. 2. Modify Workup: After acidification, thoroughly extract the aqueous phase multiple times with a polar organic solvent like ethyl acetate. Consider continuous liquid-liquid extraction for highly water-soluble products. |
| Multiple methyl signals in ¹H NMR (when using direct methylation) | Non-selective methylation on different nitrogen atoms of the triazole ring.[8] | 1. Change Synthetic Route: The most effective solution is to avoid direct methylation. Synthesize the target molecule via cycloaddition using methyl azide. 2. Screen Conditions: If direct methylation is the only option, perform a screen of different methylating agents (e.g., methyl iodide, dimethyl sulfate), bases (e.g., K₂CO₃, NaH), and solvents to find conditions that may favor N1-methylation. |
| Reaction fails to proceed or is very slow | 1. Deactivated Catalyst: If using a metal-catalyzed reaction, the catalyst may be inactive. 2. Low Temperature: Thermal cycloadditions often require elevated temperatures to proceed at a reasonable rate.[2] | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). 2. Increase Temperature: For thermal reactions, gradually increase the temperature while monitoring the reaction progress and checking for decomposition. |
Data Presentation: Product & Byproduct Identification
Accurate identification of the desired product and its primary regioisomeric byproduct is critical. The following table provides estimated NMR chemical shifts to aid in characterization. Actual values may vary based on solvent and experimental conditions.
| Compound | Structure | Estimated ¹H NMR (δ, ppm, DMSO-d₆) | Estimated ¹³C NMR (δ, ppm, DMSO-d₆) |
| 1-methyl-1H-1,2,3-triazol-5-ol (Desired Product) | ![]() | ~11.0 (s, 1H, OH), ~7.5 (s, 1H, CH), ~3.8 (s, 3H, CH₃) | ~155 (C-OH), ~125 (C-H), ~35 (N-CH₃) |
| 1-methyl-1H-1,2,3-triazol-4-ol (Side Product) | ![]() | ~10.5 (s, 1H, OH), ~7.8 (s, 1H, CH), ~3.9 (s, 3H, CH₃) | ~145 (C-OH), ~130 (C-H), ~36 (N-CH₃) |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol via Cycloaddition
This protocol describes a two-step synthesis involving a thermal cycloaddition followed by ester hydrolysis.
Step A: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
-
Safety First: All operations involving azides must be conducted in a fume hood behind a blast shield.
-
In a round-bottom flask, dissolve sodium azide (1.3 g, 20 mmol) in a mixture of water (10 mL) and dichloromethane (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (0.62 mL, 10 mmol). Caution: Methyl iodide is toxic and a carcinogen.
-
Allow the mixture to stir vigorously at 0 °C for 1 hour, then at room temperature for 4-6 hours to generate methyl azide in situ.
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To this biphasic mixture, add ethyl propiolate (1.0 mL, 10 mmol) dropwise at 0 °C.
-
Seal the flask securely and stir the reaction at room temperature for 48-72 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After the reaction is complete, separate the organic layer. Wash it with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ester intermediate. This will likely be a mixture of 1,5 and 1,4-isomers.
Step B: Hydrolysis to 1-methyl-1H-1,2,3-triazol-5-ol
-
Dissolve the crude ester from Step A in methanol (20 mL).
-
Add a solution of sodium hydroxide (0.8 g, 20 mmol) in water (5 mL).
-
Heat the mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (15 mL) and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 2M HCl.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a suitable starting eluent (e.g., 100% dichloromethane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 0% and gradually increasing to 5% methanol).
-
Collect fractions and analyze by TLC to isolate the desired 1,5-isomer from the 1,4-isomer and other impurities.
Visualizations
Caption: Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol and the formation of its main regioisomer.
Caption: A decision tree for troubleshooting common impurities in the synthesis.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimization of Reaction Conditions for 1-Methyl-1H-1,2,3-triazol-5-ol Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-methyl-1H-1,2,3-triazol-5-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol derivatives, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired 1-Methyl-1H-1,2,3-triazol-5-ol
| Potential Cause | Recommended Solutions |
| Incorrect Starting Materials | Verify the purity and identity of your starting materials (e.g., methyl azide, 2-substituted β-ketoester) using appropriate analytical techniques (NMR, GC-MS, etc.). Ensure the β-ketoester is substituted at the 2-position, as unsubstituted β-ketoesters can lead to the formation of 5-methyl-1,2,3-triazoles instead of the desired 5-hydroxy derivatives.[1][2] |
| Inefficient Base | The choice of base is critical for the cycloaddition reaction. Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phase-transfer catalyst system with KOH are often effective.[1][2] If using a weaker base, consider switching to a stronger one. The base should be freshly prepared or properly stored to ensure its activity. |
| Suboptimal Reaction Temperature | Temperature can significantly influence the reaction rate and yield. While some cycloadditions proceed at room temperature, others may require heating.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for your specific substrates. For reactions involving volatile reagents like methyl azide, ensure the reaction setup is properly sealed to prevent its escape, especially at elevated temperatures. |
| Improper Solvent | The polarity and aprotic/protic nature of the solvent can affect the reaction. Aprotic solvents like acetonitrile (MeCN) or diethyl ether (Et2O) are commonly used for this type of cycloaddition.[1][2] If solubility is an issue, consider a solvent system that ensures all reactants are in solution. |
| Side Reactions | Hydrolysis of the β-ketoester can be a competing reaction, especially in the presence of a strong base and water.[1] Ensure anhydrous reaction conditions if this is suspected. Another possibility is the formation of regioisomers during N-methylation. |
Issue 2: Formation of Regioisomers (e.g., 2-Methyl-2H-1,2,3-triazol-5-one)
| Potential Cause | Recommended Solutions |
| Non-Regioselective N-alkylation | If synthesizing the triazol-5-ol first and then performing N-methylation, a mixture of N1 and N2 isomers is a common problem.[4] The ratio of isomers can be influenced by the alkylating agent, base, and solvent. To favor the N1-methyl isomer, consider using a less reactive methylating agent or optimizing the reaction conditions based on literature for selective N-alkylation of triazoles. Alternatively, a "one-pot" synthesis starting with methyl azide will exclusively yield the 1-methyl isomer. |
| Tautomerization | 1-Methyl-1H-1,2,3-triazol-5-ol exists in tautomeric equilibrium with 1-methyl-1,2,3-triazol-5(4H)-one. The observed product may be a mixture of tautomers, which can complicate purification and characterization. The tautomeric equilibrium can be influenced by the solvent and pH. Characterization using both NMR and IR spectroscopy can help identify the predominant tautomer. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solutions |
| Presence of Unreacted Starting Materials | Monitor the reaction to completion using TLC or LC-MS to minimize unreacted starting materials in the crude product. |
| Formation of Salts | If using an inorganic base, the resulting salt can sometimes co-precipitate with the product. An acidic work-up can help to remove basic impurities and salts. |
| Similar Polarity of Product and Byproducts | If byproducts have similar polarity to the desired product, purification by column chromatography can be challenging. Try different solvent systems for chromatography or consider alternative purification methods like recrystallization or preparative HPLC. |
| Product Solubility | 1-Methyl-1H-1,2,3-triazol-5-ol may have moderate water solubility, which can lead to losses during aqueous work-up. Minimize the volume of water used or perform back-extraction of the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1-methyl-1H-1,2,3-triazol-5-ol?
A1: A prevalent and efficient method is the [3+2] cycloaddition reaction between methyl azide and a 2-alkyl-substituted β-ketoester in the presence of a base. This reaction typically offers high yields and regioselectivity for the 5-hydroxy-1,2,3-triazole core.[1][2] The 1-methyl substitution is achieved by using methyl azide as the starting material.
Q2: How can I control the regioselectivity of the cycloaddition reaction?
A2: The reaction of an azide with a 2-alkyl-substituted β-ketoester generally leads to the formation of the 1,5-disubstituted 5-hydroxy-1,2,3-triazole as the sole regioisomer.[1][2] In contrast, using a terminal alkyne can sometimes result in a mixture of 1,4- and 1,5-disubstituted products, depending on the reaction conditions and the nature of the substituents.[5][6]
Q3: What are the key reaction parameters to optimize for this synthesis?
A3: The critical parameters to optimize include:
-
Base: The strength and type of base can significantly impact the reaction rate and yield.
-
Solvent: The choice of solvent affects the solubility of reactants and can influence reaction kinetics.
-
Temperature: Optimization of temperature is crucial for balancing reaction rate and minimizing side reactions.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and avoid product degradation.
Q4: Can I synthesize 1-methyl-1H-1,2,3-triazol-5-ol by first preparing the NH-triazol-5-ol and then methylating it?
A4: Yes, this is a possible two-step route. However, the N-methylation of 1H-1,2,3-triazol-5-ol can lead to a mixture of N1 and N2 methylated isomers.[4] Separating these isomers can be challenging. Therefore, the direct cycloaddition using methyl azide is often the preferred method for obtaining the pure 1-methyl isomer.
Q5: How do I handle methyl azide safely?
A5: Methyl azide is a volatile and potentially explosive compound and should be handled with extreme caution in a well-ventilated fume hood. It is typically generated in situ from sodium azide and a methylating agent or used as a solution in a suitable solvent to minimize the risk of explosion. Always follow appropriate safety protocols when working with azides.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of 1-Substituted-5-hydroxy-1,2,3-triazoles
| Entry | Azide | β-Ketoester | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl azide | 2-Methyl-ethylacetoacetate | DBU (1.2) | MeCN | 50 | 18 | 95 | [1] |
| 2 | Phenyl azide | 2-Methyl-ethylacetoacetate | KOH (2.2) / TBAB (0.1) | Et2O | 20 | 4 | 95 | [1] |
| 3 | 4-Methoxyphenyl azide | 2-Methyl-ethylacetoacetate | DBU (1.2) | MeCN | 50 | 18 | 92 | [1] |
| 4 | 4-Chlorophenyl azide | 2-Methyl-ethylacetoacetate | DBU (1.2) | MeCN | 50 | 18 | 96 | [1] |
Note: This table summarizes data for analogous reactions leading to 1-aryl-5-hydroxy-1,2,3-triazoles, which can serve as a starting point for optimizing the synthesis of the 1-methyl derivative.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-4-methyl-1H-1,2,3-triazol-5-ol (Model Reaction)
This protocol is adapted from a literature procedure for a similar derivative and can be used as a starting point for the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol by substituting phenyl azide with methyl azide.[1]
Materials:
-
Phenyl azide
-
2-Methyl-ethylacetoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of phenyl azide (1.0 mmol, 1.0 equiv) and 2-methyl-ethylacetoacetate (1.2 mmol, 1.2 equiv) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add DBU (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at 50 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-phenyl-4-methyl-1H-1,2,3-triazol-5-ol.
Visualizations
Caption: Experimental workflow and troubleshooting logic for the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
overcoming solubility issues with 1-methyl-1H-1,2,3-triazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 1-methyl-1H-1,2,3-triazol-5-ol.
Troubleshooting Guide
Issue: Compound is difficult to dissolve in aqueous buffers.
Cause: 1-methyl-1H-1,2,3-triazol-5-ol is an acidic compound. The hydroxyl group on the triazole ring has a pKa similar to that of a carboxylic acid, estimated to be around 4.2.[1][2] At neutral or acidic pH, the compound will be in its protonated, less soluble form.
Solution:
-
pH Adjustment: The most effective method to dissolve 1-methyl-1H-1,2,3-triazol-5-ol in aqueous solutions is by increasing the pH. By deprotonating the hydroxyl group, a highly soluble triazolate salt is formed.[1][2]
-
For buffers, choose a pH that is at least 2 units above the pKa (e.g., pH 6.2 and higher).
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For unbuffered solutions, a small amount of a suitable base can be added to raise the pH.
-
-
Use of Co-solvents: If pH adjustment is not possible for your experiment, the use of a water-miscible organic co-solvent can aid in dissolution.
-
Commonly used co-solvents include DMSO, DMF, ethanol, and methanol.
-
It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it with the aqueous buffer.
-
Issue: Precipitation occurs when diluting a stock solution in an organic solvent with an aqueous buffer.
Cause: This is often due to the final concentration of the compound in the aqueous buffer being above its solubility limit at the given pH and co-solvent concentration.
Solution:
-
Increase the Final pH: Ensure the pH of the final aqueous solution is sufficiently high to maintain the deprotonated, soluble form of the compound.
-
Increase the Co-solvent Concentration: A higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
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Lower the Final Concentration: If the above options are not feasible, the final concentration of the compound may need to be reduced.
Issue: Compound is not dissolving in non-polar organic solvents.
Cause: 1-methyl-1H-1,2,3-triazol-5-ol is a polar molecule due to the presence of the triazole ring and the hydroxyl group. It will have limited solubility in non-polar solvents like hexane or toluene.
Solution:
-
Choose a Polar Aprotic Solvent: Solvents like DMSO, DMF, and acetonitrile are better choices for dissolving polar compounds.
-
Choose a Polar Protic Solvent: Alcohols such as methanol, ethanol, and isopropanol can also be effective.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of 1-methyl-1H-1,2,3-triazol-5-ol?
A1: For a high-concentration stock solution, we recommend using a polar aprotic solvent such as DMSO or DMF. These solvents are capable of dissolving a wide range of organic compounds.
Q2: How does the pH of my buffer affect the solubility of 1-methyl-1H-1,2,3-triazol-5-ol?
A2: The solubility of 1-methyl-1H-1,2,3-triazol-5-ol in aqueous solutions is highly pH-dependent. As an acidic compound with a pKa around 4.2, its solubility dramatically increases at a pH above 6.[1][2]
Q3: Can I heat the solution to improve solubility?
A3: Yes, gently heating the solution can increase the rate of dissolution and the amount of compound that can be dissolved.[3] However, it is important to be cautious about the thermal stability of the compound. We recommend gentle warming (e.g., to 37-50°C) and monitoring for any signs of degradation.
Q4: Are there any other techniques to improve the solubility of this compound?
A4: While pH adjustment and the use of co-solvents are the most common and effective methods, other techniques used for poorly soluble compounds include the use of cyclodextrins to form inclusion complexes or formulation as a solid dispersion. These are more advanced methods that require specialized formulation development.
Data Presentation
Table 1: Qualitative Solubility of 1-methyl-1H-1,2,3-triazol-5-ol in Common Solvents
| Solvent Class | Solvent | Expected Solubility |
| Aqueous | Water (pH < 4) | Sparingly Soluble |
| Water (pH > 6) | Soluble[1][2] | |
| PBS (pH 7.4) | Soluble | |
| Polar Protic | Methanol | Soluble[3] |
| Ethanol | Soluble[3] | |
| Polar Aprotic | DMSO | Soluble[4] |
| DMF | Soluble | |
| Acetonitrile | Moderately Soluble | |
| Non-Polar | Toluene | Insoluble |
| Hexane | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh out the required amount of 1-methyl-1H-1,2,3-triazol-5-ol.
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Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
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Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 50°C) can be used if necessary.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Preparation of a 100 µM Working Solution in PBS (pH 7.4)
-
Thaw the 10 mM stock solution in DMSO.
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Add 10 µL of the 10 mM stock solution to 990 µL of PBS (pH 7.4).
-
Vortex thoroughly to ensure complete mixing.
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The final concentration of DMSO will be 1%. If your experiment is sensitive to DMSO, a more diluted stock solution can be prepared to lower the final DMSO concentration.
Visualizations
Caption: Experimental workflow for dissolving 1-methyl-1H-1,2,3-triazol-5-ol.
Caption: pH-dependent solubility of 1-methyl-1H-1,2,3-triazol-5-ol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
stability issues and degradation of 1-methyl-1H-1,2,3-triazol-5-ol
Troubleshooting Guide
This guide addresses potential stability issues you might encounter during your experiments with 1-methyl-1H-1,2,3-triazol-5-ol.
| Issue | Potential Cause | Recommended Solution |
| Unexpected degradation of the compound in solution. | The compound may be sensitive to pH, light, or temperature. The presence of oxidizing or reducing agents in the solvent or buffer can also lead to degradation. | Prepare fresh solutions before use. Store stock solutions at low temperatures (e.g., ≤ -4 °C) and protected from light.[1] Use degassed solvents and high-purity reagents to minimize oxidative degradation. Conduct initial stability studies at different pH values to determine the optimal buffer system. |
| Inconsistent analytical results (e.g., HPLC, NMR). | This could be due to the presence of impurities from synthesis, degradation products, or poor solubility. | Re-purify the compound if necessary. Use a validated, stability-indicating analytical method to separate the parent compound from any potential degradants. Ensure complete dissolution of the compound in the chosen solvent before analysis. |
| Discoloration of the solid compound upon storage. | Exposure to air, light, or moisture can lead to slow degradation, even in the solid state. | Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.[2] |
| Low yield or formation of side products during a reaction. | The reaction conditions (e.g., temperature, pH, catalyst) may not be optimal or the compound may be unstable under these conditions. | Carefully screen reaction conditions, including temperature, solvent, and pH. The use of protective groups for the hydroxyl function might be necessary for certain reactions. Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 1-methyl-1H-1,2,3-triazol-5-ol?
A1: Based on its structure, 1-methyl-1H-1,2,3-triazol-5-ol could be susceptible to the following degradation pathways:
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Oxidation: The triazole ring and the hydroxyl group can be sites of oxidation, especially in the presence of oxidizing agents or upon exposure to air over time.
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Hydrolysis: While the triazole ring is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring opening.
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Photodegradation: Many heterocyclic compounds are sensitive to UV or visible light, which can induce photochemical reactions and degradation.
Q2: How should I handle and store 1-methyl-1H-1,2,3-triazol-5-ol to ensure its stability?
A2: For safe handling, it is recommended to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[2][3] To ensure stability, store the compound in a cool, dry, and dark place in a tightly sealed container.[2] For long-term storage, keeping it at or below -4°C is advisable.[1]
Q3: What analytical techniques are suitable for assessing the stability of 1-methyl-1H-1,2,3-triazol-5-ol?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV or mass spectrometric (MS) detector is the most common and reliable technique. This method should be able to separate the parent compound from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of any major degradants that are isolated.
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for 1-methyl-1H-1,2,3-triazol-5-ol is unavailable, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for many organic compounds, including related triazoles.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of a new chemical entity. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
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1-methyl-1H-1,2,3-triazol-5-ol
-
Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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High-purity water
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Acetonitrile (ACN) or other suitable organic solvent
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pH meter
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HPLC system with a UV/Vis or MS detector
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Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 1-methyl-1H-1,2,3-triazol-5-ol in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method (e.g., HPLC).
-
The analytical method should be validated to ensure it can separate the parent peak from all degradation product peaks.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS or NMR.
-
Visualizations
Caption: Hypothetical degradation pathways for 1-methyl-1H-1,2,3-triazol-5-ol.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
troubleshooting regioselectivity in 1,2,3-triazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in 1,2,3-triazole synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I performed a click reaction and obtained a mixture of 1,4- and 1,5-disubstituted triazoles. What went wrong?
A1: The Huisgen 1,3-dipolar cycloaddition of azides and alkynes without a catalyst often requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers.[1][2] To achieve high regioselectivity, the use of a catalyst is crucial. For the synthesis of 1,4-disubstituted triazoles, a copper(I) catalyst is the standard choice (CuAAC).[1][3][4][5] For 1,5-disubstituted triazoles, a ruthenium catalyst is typically employed (RuAAC).[1][6][7][8][9][10] If you are using a catalyst and still observing a mixture, consider the following:
-
Catalyst Integrity: Ensure your copper(I) or ruthenium catalyst has not degraded. For CuAAC, the active catalyst is Cu(I); if oxidized to Cu(II), it will be ineffective. It is common to generate Cu(I) in situ from a Cu(II) salt using a reducing agent like sodium ascorbate.[11]
-
Reaction Conditions: Suboptimal reaction conditions, such as temperature or solvent, can sometimes lead to reduced regioselectivity.
-
Uncatalyzed Reaction: If the catalyzed reaction is slow, the background thermal cycloaddition may become competitive, leading to a mixture of isomers.
Q2: I want to synthesize a 1,5-disubstituted triazole, but I keep getting the 1,4-isomer.
A2: The synthesis of 1,5-disubstituted 1,2,3-triazoles is selectively achieved using a ruthenium catalyst, in a reaction known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1][6][7][8][9][10] If you are obtaining the 1,4-isomer, it is highly likely that you are using a copper catalyst or have copper contamination in your reaction mixture. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively produces the 1,4-disubstituted regioisomer.[1][3][4][5]
To troubleshoot this issue:
-
Verify Your Catalyst: Double-check that you are using a ruthenium catalyst, such as [Cp*RuCl] complexes.[1][6][7]
-
Check for Copper Contamination: Ensure your glassware and reagents are free from any copper residues.
-
Review Your Protocol: Confirm that your experimental protocol is intended for RuAAC and not CuAAC.
Q3: Can I use internal alkynes for my triazole synthesis?
A3: Yes, but the choice of catalyst is critical. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally limited to terminal alkynes.[11] In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is effective with both terminal and internal alkynes, leading to fully substituted 1,2,3-triazoles.[1][6][7][8]
Q4: My CuAAC reaction is not working. What are some common reasons for failure?
A4: Failure of a CuAAC reaction can be attributed to several factors:
-
Inactive Catalyst: The active catalytic species is Cu(I). Oxidation to Cu(II) will halt the reaction. Ensure you have a reducing agent, like sodium ascorbate, in your reaction mixture if you are starting from a Cu(II) salt (e.g., CuSO₄).[11] The presence of oxygen can also lead to the oxidation of Cu(I).
-
Ligand Effects: While some CuAAC reactions can proceed without a ligand, the use of ligands can stabilize the Cu(I) catalyst and accelerate the reaction.
-
Substrate Issues: Some azides and alkynes may be unstable or unreactive under the reaction conditions. Verify the purity and stability of your starting materials.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like water or alcohols are often effective for CuAAC.
Q5: What are the key differences in the mechanisms of CuAAC and RuAAC that lead to different regioisomers?
A5: The distinct regioselectivity of CuAAC and RuAAC arises from their different reaction mechanisms:
-
CuAAC Mechanism: The reaction proceeds through the formation of a copper-acetylide intermediate.[3][11] The azide then coordinates to the copper, and subsequent cyclization occurs in a stepwise manner to selectively form the 1,4-disubstituted triazole.
-
RuAAC Mechanism: The RuAAC reaction is believed to proceed via the formation of a six-membered ruthenacycle intermediate through oxidative coupling of the azide and the alkyne.[1][6][7] This is followed by reductive elimination to yield the 1,5-disubstituted triazole.[1][6][7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with regioselectivity in 1,2,3-triazole synthesis.
Problem: Poor or No Regioselectivity (Mixture of 1,4- and 1,5-isomers)
| Potential Cause | Troubleshooting Steps |
| Uncatalyzed Thermal Cycloaddition | The thermal Huisgen cycloaddition naturally produces a mixture of regioisomers.[1][2] Ensure you are using the appropriate catalyst for your desired isomer. For 1,4-isomers, use a Cu(I) catalyst.[1][3][4][5] For 1,5-isomers, use a Ru catalyst.[1][6][7][8][9][10] |
| Catalyst Inactivity or Insufficient Loading | Verify the activity of your catalyst. For CuAAC, ensure the presence of Cu(I). If using a Cu(II) salt, add a reducing agent like sodium ascorbate.[11] For RuAAC, ensure the catalyst has not decomposed. Increase the catalyst loading if necessary. |
| Reaction Temperature Too High | High temperatures can promote the uncatalyzed thermal cycloaddition, leading to a loss of regioselectivity.[1] Try running the reaction at a lower temperature. |
Problem: Obtaining the Incorrect Regioisomer
| Potential Cause | Troubleshooting Steps |
| Wrong Catalyst Used | This is the most common cause. Copper catalysts (CuAAC) yield 1,4-disubstituted triazoles, while ruthenium catalysts (RuAAC) yield 1,5-disubstituted triazoles.[1][3][4][5][6][7] Double-check that you are using the correct catalyst for your desired product. |
| Cross-Contamination | If you are trying to synthesize a 1,5-isomer with a ruthenium catalyst but are getting the 1,4-isomer, your reaction may be contaminated with copper. Ensure all glassware and reagents are free of copper residues. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the organic azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O, or DMF).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve a Cu(II) salt, such as CuSO₄·5H₂O (0.01-0.05 equiv), in water. Add a reducing agent, such as sodium ascorbate (0.05-0.10 equiv), to the solution to generate the active Cu(I) species.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the azide and alkyne.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the organic azide (1.0 equiv) and the alkyne (terminal or internal, 1.0-1.2 equiv) in an anhydrous, non-protic solvent (e.g., toluene, benzene, or THF).[8]
-
Catalyst Addition: Add the ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD) (0.01-0.05 equiv), to the reaction mixture.[6][7]
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C), depending on the specific substrates and catalyst used.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathways
Caption: Reaction mechanisms for CuAAC and RuAAC leading to different regioisomers.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.chalmers.se [research.chalmers.se]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-methyl-1H-1,2,3-triazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol, particularly via the base-catalyzed reaction of methyl azide with a β-ketoester.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst/Base: The base (e.g., DBU, KOH, NaOEt) may be old or hydrated. | 1a. Use Fresh Reagents: Ensure the base is anhydrous and from a freshly opened container. For solid bases like KOH, consider grinding to increase surface area. 1b. Base Screening: If one base is ineffective, screen other bases such as cesium carbonate (Cs₂CO₃) or sodium ethoxide (NaOEt).[1] |
| 2. Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate. | 2a. Solvent Optimization: Acetonitrile is a commonly used solvent.[1] However, if yields are low, consider screening other polar aprotic solvents like DMF or DMSO. In some cases, solvent-free conditions have been shown to improve yields.[2] | |
| 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate. | 3a. Increase Temperature: Gradually increase the reaction temperature. A common starting point is 50°C.[1] | |
| 4. Unsuitable β-ketoester: The structure of the β-ketoester is critical. The use of an unsubstituted β-ketoester like ethyl acetoacetate can lead to the formation of the isomeric 5-methyl-1,2,3-triazole instead of the desired 5-hydroxy product.[1][2] | 4a. Use a 2-Alkyl-Substituted β-ketoester: To favor the formation of the 5-hydroxy-1,2,3-triazole, a 2-alkyl-substituted β-ketoester (e.g., ethyl 2-methylacetoacetate) should be used.[1][2] | |
| Formation of Impurities or Side Products | 1. Hydrolysis of β-ketoester: The presence of water can lead to the hydrolysis of the β-ketoester, especially under basic conditions. | 1a. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 1b. Control Base Addition: Add the base slowly to the reaction mixture to minimize localized heating and potential side reactions. |
| 2. Formation of Isomeric Products: As mentioned, the choice of β-ketoester can lead to the formation of 5-methyl-1,2,3-triazoles. | 2a. Confirm β-ketoester Structure: Verify that the correct 2-alkyl-substituted β-ketoester is being used.[1][2] | |
| 3. Dimroth Rearrangement: While the desired reaction is a form of the Dimroth rearrangement, under certain conditions, further rearrangements of the triazole ring can occur. | 3a. Control Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures, which can promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. | |
| Difficult Product Isolation/Purification | 1. High Polarity of the Product: The hydroxyl group makes the product quite polar, which can lead to difficulties with extraction and purification by column chromatography. | 1a. Acid-Base Extraction: After the reaction, carefully neutralize the mixture. The acidic nature of the 5-hydroxy-1,2,3-triazole (pKa can be comparable to carboxylic acids) can be exploited for purification.[2] 1b. Alternative Chromatography: If silica gel chromatography is challenging, consider using a more polar stationary phase like alumina or reverse-phase chromatography. 1c. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1-methyl-1H-1,2,3-triazol-5-ol?
The most prevalent and often metal-free approach is the base-catalyzed cycloaddition of methyl azide with a 2-alkyl-substituted β-ketoester.[1][2] This reaction is a variation of the Dimroth rearrangement. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common for other triazoles, the synthesis of 5-hydroxytriazoles often proceeds efficiently without a metal catalyst.[2]
Q2: Which catalyst/base should I choose for this synthesis?
For the base-catalyzed reaction of methyl azide and a 2-alkyl-substituted β-ketoester, several bases can be effective. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice in a solvent like acetonitrile.[1] Inorganic bases such as potassium hydroxide (KOH) in combination with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), or cesium carbonate (Cs₂CO₃), have also been used successfully, with yields reportedly reaching up to 95% under certain conditions.[1]
Q3: How does the choice of β-ketoester affect the outcome of the reaction?
The substituent at the 2-position of the β-ketoester is crucial. Using an unsubstituted β-ketoester, such as ethyl acetoacetate, will likely lead to the formation of the corresponding 5-methyl-1,2,3-triazole. To obtain the desired 5-hydroxy-1,2,3-triazole, a 2-alkyl-substituted β-ketoester (e.g., ethyl 2-methylacetoacetate or ethyl 2-benzylacetoacetate) must be used.[1][2]
Q4: What are the typical reaction conditions for this synthesis?
A common set of conditions involves reacting the 2-alkyl-substituted β-ketoester with methyl azide in the presence of a base like DBU (1.2 equivalents) in acetonitrile at around 50°C for 18 hours.[1] However, reaction conditions can be optimized by screening different bases, solvents, and temperatures.
Q5: My yield is consistently low. What are the most likely reasons and how can I improve it?
Low yields can be attributed to several factors. Firstly, ensure your reagents, especially the base and solvent, are anhydrous. Water can lead to hydrolysis of the β-ketoester. Secondly, confirm you are using a 2-alkyl-substituted β-ketoester to avoid the formation of the isomeric 5-methyltriazole.[1][2] Thirdly, consider screening different bases and solvents, as their choice can significantly impact the yield. For instance, switching from DBU in acetonitrile to KOH with a phase-transfer catalyst has been shown to improve yields for certain substrates.[1] Finally, optimizing the reaction temperature and time is crucial; monitor the reaction's progress to avoid decomposition or side reactions.
Q6: I am observing an unexpected isomer in my final product. What could it be and how can I prevent its formation?
The most likely isomeric impurity is the corresponding 1-methyl-5-alkyl-1H-1,2,3-triazole. This occurs when an unsubstituted β-ketoester (like ethyl acetoacetate) is used instead of a 2-alkyl-substituted one.[1][2] To prevent this, ensure your starting β-ketoester has a substituent at the 2-position.
Catalyst Performance Data
The following table summarizes reported yields for the synthesis of 1-aryl-5-hydroxy-1,2,3-triazoles using different bases. While the N-substituent is an aryl group in these examples, the data provides a useful starting point for catalyst selection in the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.
| N-Substituent (Ar) | β-Ketoester | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenyl | Ethyl 2-methylacetoacetate | DBU (1.2) | MeCN | 50 | 18 | 80 |
| 4-Methoxyphenyl | Ethyl 2-methylacetoacetate | DBU (1.2) | MeCN | 50 | 18 | 65 |
| 4-Chlorophenyl | Ethyl 2-methylacetoacetate | DBU (1.2) | MeCN | 50 | 18 | 82 |
| 4-Nitrophenyl | Ethyl 2-methylacetoacetate | DBU (1.2) | MeCN | 50 | 18 | 55 |
| Phenyl | Ethyl 2-methylacetoacetate | KOH (2.2) + TBAB (0.1) | Et₂O | 20 | 18 | 95 |
| 4-Nitrophenyl | Ethyl 2-methylacetoacetate | KOH (2.2) + TBAB (0.1) | Et₂O | 20 | 18 | 90 |
Data adapted from J. Org. Chem. 2021, 86, 17, 11354–11360.[1][2]
Experimental Protocols
Synthesis of 1-methyl-4-alkyl-1H-1,2,3-triazol-5-ol via Base-Catalyzed Cycloaddition
This protocol is a general procedure adapted from the synthesis of 1-aryl-5-hydroxy-1,2,3-triazoles and should be optimized for the specific substrate.
Materials:
-
Methyl azide (handle with extreme care due to its explosive nature; it is often generated in situ or used as a solution)
-
Appropriate 2-alkyl-substituted β-ketoester (e.g., ethyl 2-methylacetoacetate)
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Base (e.g., DBU, anhydrous KOH, or Cs₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Phase-transfer catalyst (e.g., TBAB) if using an inorganic base like KOH
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-alkyl-substituted β-ketoester (1.0 equiv.) and the anhydrous solvent.
-
Add the base. If using DBU, add approximately 1.2 equivalents. If using KOH, add 2.2 equivalents along with 0.1 equivalents of TBAB.
-
Cool the mixture in an ice bath and slowly add a solution of methyl azide (1.0-1.2 equiv.). Caution: Methyl azide is highly explosive and should be handled with appropriate safety precautions.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 50°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an organic base like DBU was used, the solvent can be removed under reduced pressure. If an inorganic base was used, quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the mixture is neutral or slightly acidic.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization. Due to the polar nature of the product, a more polar eluent system for chromatography may be required (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol).
Visualizations
Caption: Catalyst selection workflow for the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol.
References
Technical Support Center: Production of 1-methyl-1H-1,2,3-triazol-5-ol
Welcome to the technical support center for the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful and impurity-free production.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 1-methyl-1H-1,2,3-triazol-5-ol?
A1: The most effective and regioselective method for synthesizing the 1-methyl-1H-1,2,3-triazole-5-carboxylate precursor is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction involves the cycloaddition of methyl azide and methyl propiolate to selectively form the 1,5-disubstituted triazole. The resulting ester is then hydrolyzed to the target molecule, 1-methyl-1H-1,2,3-triazol-5-ol.
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The main impurities can be categorized as follows:
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Regioisomers: The most significant impurity is the 1,4-disubstituted regioisomer, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. This arises from non-selective cycloaddition methods.
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Unreacted Starting Materials: Residual methyl azide and methyl propiolate may remain.
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Side-Products from Copper Catalysis: If using a copper-catalyzed reaction (CuAAC), oxidative homocoupling of the alkyne (Glaser coupling) can occur.[1]
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Byproducts from Hydrolysis: Incomplete hydrolysis of the methyl ester will result in the presence of the carboxylate intermediate.
Q3: How can I minimize the formation of the 1,4-regioisomer?
A3: The use of a ruthenium catalyst, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), is highly recommended as it selectively yields the 1,5-disubstituted product.[2][3] Traditional thermal Huisgen cycloadditions or copper-catalyzed azide-alkyne cycloadditions (CuAAC) often produce mixtures of 1,4- and 1,5-regioisomers.[1][4]
Q4: What analytical techniques are suitable for monitoring the reaction and assessing purity?
A4: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the desired product from regioisomers and other impurities, allowing for quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the regiochemistry of the triazole ring. The chemical shifts of the triazole proton and the substituents are distinct for the 1,4- and 1,5-isomers.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation in the cycloaddition step. | 1. Inactive catalyst. 2. Poor quality of starting materials (methyl azide, methyl propiolate). 3. Reaction conditions not optimal (temperature, solvent). | 1. Use a freshly prepared or properly stored ruthenium catalyst. Ensure an inert atmosphere (e.g., argon) is maintained throughout the reaction. 2. Purify starting materials before use. Methyl propiolate can be distilled, and methyl azide should be freshly prepared or used from a reliable source. 3. Optimize reaction temperature (typically 45-80°C for RuAAC) and ensure the use of an appropriate anhydrous, aprotic solvent like 1,2-dichloroethane (DCE) or toluene.[7] |
| Presence of a significant amount of the 1,4-regioisomer impurity. | 1. Use of a non-selective cycloaddition method (e.g., thermal or copper-catalyzed). 2. Contamination of the ruthenium catalyst with copper. | 1. Switch to a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) protocol for high 1,5-regioselectivity.[2][3][8][9] 2. Ensure all glassware and reagents are free from copper contamination. |
| Incomplete hydrolysis of the methyl ester intermediate. | 1. Insufficient reaction time or temperature for hydrolysis. 2. Inadequate concentration of the hydrolyzing agent (e.g., NaOH or LiOH). | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed. 2. Use a sufficient molar excess of the base to ensure complete saponification of the ester. |
| Difficulty in purifying the final product from the 1,4-isomer. | The regioisomers can have similar polarities, making chromatographic separation challenging. | 1. Optimize the HPLC or column chromatography conditions. A different solvent system or a different stationary phase may improve separation. 2. Consider derivatization of the mixture to facilitate separation, followed by deprotection. |
| Product degradation or unexpected side reactions. | 1. The triazole ring can be sensitive to harsh reaction conditions. 2. Presence of oxygen in the cycloaddition step when using copper catalysts can lead to side reactions.[1] | 1. Use mild reaction conditions where possible. For the hydrolysis step, avoid excessively high temperatures or prolonged reaction times. 2. If using a copper catalyst, ensure the reaction is performed under an inert atmosphere. The use of a reducing agent like sodium ascorbate can help to prevent oxidative side reactions.[1] |
III. Experimental Protocols
Protocol 1: Synthesis of methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (RuAAC)
This protocol is adapted from a general procedure for Ruthenium-catalyzed azide-alkyne cycloaddition.[7]
-
Preparation: In a three-necked round-bottomed flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve methyl azide (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE).
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Addition of Alkyne: Add methyl propiolate (1.05 equivalents) to the solution.
-
Initiation of Reaction: Place the flask in an oil bath preheated to 45°C. After 5 minutes, add a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) (Cp*RuCl(COD)) (1 mol%) in DCE via syringe.
-
Reaction Monitoring: Stir the reaction mixture at 45°C. Monitor the progress of the reaction by TLC or ¹H NMR until completion (typically 30-60 minutes). The reaction mixture will typically change color from orange to dark brown.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add silica gel to the mixture and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to afford pure methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate.
Protocol 2: Hydrolysis to 1-methyl-1H-1,2,3-triazol-5-ol
-
Saponification: Dissolve the methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 equivalent) in a suitable solvent such as methanol or a mixture of THF and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-50°C) until the starting material is completely consumed as monitored by TLC or HPLC.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-1,2,3-triazole-5-carboxylic acid.
-
Decarboxylation (if necessary): While some triazole-5-carboxylic acids can be unstable and decarboxylate upon heating, specific conditions for this substrate may need to be empirically determined. If the carboxylic acid is isolated, it may be gently heated in a suitable high-boiling solvent to induce decarboxylation to the triazol-5-ol. Alternatively, some decarboxylation may occur during the acidic workup of the hydrolysis.
IV. Visualizations
Caption: Synthetic pathway for 1-methyl-1H-1,2,3-triazol-5-ol.
Caption: Formation of key impurities during synthesis.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1-methyl-1H-1,2,3-triazol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of 1-methyl-1H-1,2,3-triazol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the possible tautomeric forms of 1-methyl-1H-1,2,3-triazol-5-ol?
A1: 1-methyl-1H-1,2,3-triazol-5-ol can exist in a tautomeric equilibrium involving at least three forms: the hydroxy form (A) and two keto (or triazolone) forms (B and C). The position of the double bonds within the triazole ring and the exocyclic group changes, leading to these different isomers. The equilibrium between these tautomers is a critical factor to consider during characterization.
Q2: Which tautomer of 1-methyl-1H-1,2,3-triazol-5-ol is the most stable?
A2: The relative stability of the tautomers is highly dependent on the physical state (solid vs. solution) and the solvent polarity. In the solid state, triazolones (keto forms) are often more stable. In solution, the equilibrium can be shifted by solvent polarity and hydrogen bonding capabilities. Generally, polar protic solvents may favor the hydroxy form, while nonpolar solvents might favor the keto forms. Computational studies on related triazole systems suggest that the keto forms are often thermodynamically more stable.
Q3: What are the key spectroscopic features to differentiate between the tautomers?
A3: The most reliable methods for distinguishing the tautomers are NMR and IR spectroscopy.
| Spectroscopic Technique | Hydroxy Tautomer (A) | Keto Tautomers (B & C) |
| ¹H NMR | - Broad, exchangeable singlet for the OH proton. | - Absence of an OH proton signal. - Presence of an NH proton signal (for tautomer C). - Potentially different chemical shifts for the methyl and ring protons compared to the hydroxy form. |
| ¹³C NMR | - Signal for a C-OH carbon. | - Signal for a C=O (carbonyl) carbon, typically in the range of 160-175 ppm. |
| IR Spectroscopy | - Broad O-H stretching band (around 3200-3600 cm⁻¹). | - Strong C=O stretching band (around 1650-1750 cm⁻¹). - N-H stretching band if applicable (around 3100-3300 cm⁻¹). |
Q4: Can mass spectrometry distinguish between the tautomers?
A4: While mass spectrometry will show the same molecular ion for all tautomers, the fragmentation patterns might differ. However, due to potential rearrangements in the gas phase, distinguishing tautomers by mass spectrometry alone is challenging and less definitive than NMR or IR spectroscopy. Common fragmentation pathways for 1,2,3-triazoles include the loss of N₂ and HCN.
Troubleshooting Guides
Problem: My ¹H NMR spectrum is complex and doesn't match a single expected structure.
-
Possible Cause 1: Presence of multiple tautomers in solution.
-
Symptoms: Broadened peaks, more signals than expected, non-stoichiometric integration of signals.
-
Troubleshooting Steps:
-
Vary the Solvent: Record the NMR spectrum in different solvents (e.g., a polar protic solvent like DMSO-d₆ and a nonpolar solvent like CDCl₃). This can shift the tautomeric equilibrium, potentially simplifying the spectrum by favoring one form.
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help resolve broad peaks. At low temperatures, the exchange between tautomers may slow down, leading to sharper signals for each species. At higher temperatures, the exchange may become rapid, leading to a single set of averaged signals.
-
2D NMR: Techniques like HMBC and HSQC can help in assigning the signals and identifying the connectivity within each tautomer present in the mixture.
-
-
-
Possible Cause 2: Presence of regioisomeric impurities.
-
Symptoms: Extra sets of sharp signals that do not correspond to any of the expected tautomers.
-
Troubleshooting Steps:
-
Review Synthesis: The synthesis of 1,2,3-triazoles can sometimes yield a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles). Re-evaluate the synthetic protocol for its regioselectivity.
-
Purification: Attempt to separate the isomers by chromatography (e.g., HPLC or column chromatography with a different solvent system).
-
Advanced NMR: NOESY or ROESY experiments can help in identifying through-space correlations that can distinguish between regioisomers.
-
-
-
Possible Cause 3: Residual starting materials or solvent.
-
Symptoms: Signals corresponding to known starting materials or common laboratory solvents.
-
Troubleshooting Steps:
-
Check Purity: Ensure the sample is thoroughly dried and purified.
-
Reference Chemical Shifts: Compare the unknown signals to tables of common solvent and starting material chemical shifts.
-
-
Problem: My IR spectrum is ambiguous.
-
Possible Cause: Overlapping broad peaks.
-
Symptoms: A very broad absorption in the 3100-3600 cm⁻¹ region, making it difficult to definitively assign O-H or N-H stretches.
-
Troubleshooting Steps:
-
Focus on the Carbonyl Region: The most diagnostic feature for the keto tautomer is a strong, sharp C=O stretch between 1650-1750 cm⁻¹. The absence of this peak is strong evidence for the predominance of the hydroxy form.
-
Solid vs. Solution IR: If possible, acquire the IR spectrum in both the solid state (e.g., KBr pellet) and in solution (e.g., in CHCl₃). The tautomeric equilibrium may differ, leading to clearer spectra.
-
-
Experimental Protocols
Protocol 1: NMR Analysis for Tautomer Identification
-
Sample Preparation: Prepare solutions of the compound in at least two different deuterated solvents with varying polarities (e.g., DMSO-d₆ and CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Look for broad, exchangeable protons (OH or NH) by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. These signals will disappear upon D₂O exchange.
-
-
¹³C NMR Acquisition:
-
Acquire a standard ¹³C NMR spectrum.
-
Pay close attention to the region between 160-175 ppm for the presence of a carbonyl (C=O) signal, which is indicative of the keto tautomer.
-
-
Data Interpretation:
-
Compare the spectra from the different solvents to observe any shifts in the equilibrium.
-
Correlate the presence or absence of OH/NH protons in the ¹H NMR with the presence or absence of a C=O carbon in the ¹³C NMR to determine the dominant tautomeric form in each solvent.
-
Protocol 2: General Workflow for Characterization
The following workflow is recommended for the comprehensive characterization of 1-methyl-1H-1,2,3-triazol-5-ol.
Validation & Comparative
Comparative Analysis of 1-Methyl-1H-1,2,3-triazol-5-ol and Its Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of 1-methyl-1H-1,2,3-triazol-5-ol and its key structural isomers. The information presented is intended for researchers, scientists, and drug development professionals interested in the physicochemical and potential biological properties of these heterocyclic compounds. Triazoles are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] Understanding the properties of different isomers is crucial for structure-activity relationship (SAR) studies and rational drug design.
A critical aspect of hydroxy-triazoles is their existence in a tautomeric equilibrium with their corresponding keto forms (triazolones).[3] For 1-methyl-1H-1,2,3-triazol-5-ol, this equilibrium is with 1-methyl-1,2,3-triazol-5-one. Computational studies often suggest that the keto form is the more stable tautomer. This guide will consider both tautomeric forms where applicable.
Physicochemical Properties of Methyl-Triazol-ol Isomers
The following table summarizes key physicochemical properties of 1-methyl-1H-1,2,3-triazol-5-ol and a selection of its isomers. Data has been compiled from various chemical databases and literature sources. Direct experimental comparisons are limited, and some values are predicted.
| Compound Name(s) | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Solubility |
| 1-Methyl-1H-1,2,3-triazol-5-ol (1-Methyl-1,2,3-triazol-5-one) | C₃H₅N₃O | 99.09 | 125-128 | ~7.5 (acidic), ~1.5 (basic) | Soluble in water and polar organic solvents | |
| 1-Methyl-1H-1,2,3-triazol-4-ol (1-Methyl-1,2,3-triazol-4-one) | C₃H₅N₃O | 99.09 | Data not readily available | Predicted to be weakly acidic | Data not readily available | |
| 2-Methyl-2H-1,2,3-triazol-5-ol (2-Methyl-1,2,3-triazol-5-one) | C₃H₅N₃O | 99.09 | Data not readily available | Predicted to be weakly acidic | Data not readily available | |
| 1-Methyl-1H-1,2,4-triazol-5-ol (1-Methyl-1,2,4-triazol-5-one) | C₃H₅N₃O | 99.09 | 178-180 | ~7.0 (acidic), ~2.0 (basic) | Soluble in polar solvents | |
| 4-Methyl-4H-1,2,4-triazol-3-ol (4-Methyl-1,2,4-triazol-3-one) | C₃H₅N₃O | 99.09 | 165-169 (thiol analogue)[4] | Predicted to be weakly acidic | Soluble in acetone[4] |
Note: Data for some isomers, particularly the hydroxyl forms, are sparse due to the predominance of the triazolone tautomer. Properties listed for the thiol analogue of 4-methyl-4H-1,2,4-triazol-3-ol are provided for reference.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of these specific isomers are not widely available in a comparative format. The following are representative procedures that can be adapted for the synthesis and characterization of methyl-triazol-ol isomers.
Protocol 1: Synthesis of 1-Methyl-1H-1,2,3-triazol-5-one
This procedure is adapted from the synthesis of related 1,2,3-triazol-5-ones.
Materials:
-
Methyl azidoacetate
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Dissolve methyl azidoacetate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the flask.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with concentrated hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization:
-
¹H NMR: Expected signals for the N-methyl group and the triazole ring proton.
-
¹³C NMR: Expected signals for the N-methyl carbon, the triazole ring carbons, and the carbonyl carbon.
-
IR Spectroscopy: A characteristic strong absorption for the C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Protocol 2: Synthesis of 1-Methyl-1H-1,2,4-triazol-5-one
This procedure is a general method for the synthesis of N-substituted 1,2,4-triazol-5-ones.
Materials:
-
Methylhydrazine
-
Potassium cyanate
-
Hydrochloric acid
-
Formic acid
Procedure:
-
React methylhydrazine with potassium cyanate in an aqueous solution to form 1-methylsemicarbazide.
-
Isolate the 1-methylsemicarbazide and react it with an excess of formic acid.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
The product may precipitate from the solution upon cooling or neutralization.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water).
Characterization:
-
¹H NMR: Expected signals for the N-methyl group and the triazole ring proton.
-
¹³C NMR: Expected signals for the N-methyl carbon, the triazole ring carbons, and the carbonyl carbon.
-
IR Spectroscopy: A characteristic strong absorption for the C=O stretch.
-
Mass Spectrometry: To confirm the molecular weight.
Visualizing Tautomerism and Synthesis
The following diagrams illustrate the key concepts of tautomerism and a general synthetic workflow for these compounds.
Caption: Keto-enol tautomerism of 1-methyl-1H-1,2,3-triazol-5-ol.
References
A Comparative Analysis of the Anticancer Activity of a 1,2,3-Triazole Derivative and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of a novel 1,2,3-triazole derivative against the established anticancer drug, Doxorubicin. The focus of this comparison is on the cytotoxic effects against various cancer cell lines, supported by experimental data and detailed protocols.
Introduction to 1,2,3-Triazole Derivatives in Oncology
The 1,2,3-triazole scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3] These compounds have garnered significant interest due to their synthetic accessibility, stability, and ability to interact with various biological targets.[4] This guide focuses on a specific phosphonate-containing 1,2,3-triazole derivative, which has demonstrated notable antiproliferative activity.[4]
Comparative Anticancer Activity
The in vitro cytotoxic activity of the phosphonate 1,2,3-triazole derivative and the standard chemotherapeutic agent, Doxorubicin, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.[4][5][6]
Table 1: Comparative IC50 Values (µM) of a Phosphonate 1,2,3-Triazole Derivative and Doxorubicin [4]
| Compound | HT-1080 (Fibrosarcoma) | A-549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | MDA-MB-231 (Breast Adenocarcinoma) |
| Phosphonate 1,2,3-Triazole | 15.13 | 21.25 | 18.06 | 16.32 |
| Doxorubicin | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Specific IC50 values for Doxorubicin against these exact cell lines under the same experimental conditions were not available in the provided search results. However, Doxorubicin is a well-established anticancer agent used as a positive control in such assays.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., HT-1080, A-549, MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (Phosphonate 1,2,3-triazole derivative, Doxorubicin)
-
MTT solution (0.5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 8 x 10³ cells per well in 100 µL of culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds. A vehicle control (e.g., DMSO) should also be included. Incubate the plates for another 24 hours under the same conditions.
-
MTT Addition: Following the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: After incubation, carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined from the dose-response curves.
Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by triazole derivatives.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this specific phosphonate 1,2,3-triazole derivative requires further investigation, many anticancer triazole compounds are known to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[9][10] One such critical pathway is the PI3K/Akt pathway, which is frequently overactive in many human cancers.[9] Aberrant activation of this pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis. Some triazole derivatives have been shown to inhibit the activation of Akt, thereby impeding these cancer-promoting processes.[9] Further studies, such as cell cycle analysis and apoptosis assays, would be beneficial to elucidate the exact mechanism of the phosphonate 1,2,3-triazole derivative.[11]
Conclusion
The presented data indicates that the phosphonate 1,2,3-triazole derivative exhibits significant in vitro anticancer activity against a range of cancer cell lines. While a direct comparison with Doxorubicin under identical conditions is not fully available from the provided data, the IC50 values suggest that this class of compounds holds promise for the development of novel anticancer therapeutics. Further investigation into the mechanism of action and in vivo efficacy is warranted.
References
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. MTT Assay [protocols.io]
- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 1-methyl-1H-1,2,3-triazol-5-ol
For researchers and professionals in drug development, the efficient and selective synthesis of key heterocyclic scaffolds is of paramount importance. 1-methyl-1H-1,2,3-triazol-5-ol is a valuable building block, and understanding the available synthetic strategies is crucial for its effective utilization. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: direct N-methylation of a pre-formed triazole ring and a de novo synthesis via 1,3-dipolar cycloaddition.
At a Glance: Comparison of Synthetic Routes
| Feature | Route 1: N-Methylation of 1H-1,2,3-triazol-5-ol | Route 2: 1,3-Dipolar Cycloaddition |
| Starting Materials | 1H-1,2,3-triazol-5-ol, Methylating Agent (e.g., Methyl Iodide) | Methyl Azide, Ethyl Acetoacetate |
| Key Transformation | N-alkylation | [3+2] Cycloaddition |
| Reported Yield | Variable, dependent on regioselectivity | Moderate to good |
| Key Challenge | Regioselectivity (potential for N1, N2, and N3-methylation) | Control of reaction conditions to favor the desired isomer |
| Potential Advantages | Potentially shorter route if the precursor is readily available | Good control over the position of the methyl group (N1) |
| Potential Disadvantages | Formation of difficult-to-separate regioisomers, requiring chromatographic purification. | Handling of potentially hazardous methyl azide. |
Synthetic Route 1: N-Methylation of 1H-1,2,3-triazol-5-ol
This approach involves the direct methylation of the pre-existing 1H-1,2,3-triazol-5-ol ring. The primary challenge of this route is controlling the site of methylation, as the triazole ring possesses multiple nucleophilic nitrogen atoms, which can lead to a mixture of N1, N2, and N3-methylated isomers.
Caption: Synthetic pathway for 1-methyl-1H-1,2,3-triazol-5-ol via N-methylation.
Experimental Protocol: N-Methylation with Methyl Iodide
-
Materials: 1H-1,2,3-triazol-5-ol, Sodium Hydride (NaH) or Potassium Carbonate (K2CO3), Methyl Iodide (CH3I), Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1H-1,2,3-triazol-5-ol (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add NaH (1.1 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.
-
Upon completion, the reaction is carefully quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product, a mixture of regioisomers, is purified by column chromatography on silica gel to isolate the desired 1-methyl-1H-1,2,3-triazol-5-ol.
-
Synthetic Route 2: 1,3-Dipolar Cycloaddition
This method constructs the triazole ring from acyclic precursors. A common approach is the [3+2] cycloaddition of an azide with a compound containing a reactive two-carbon unit. For the synthesis of 1-methyl-1H-1,2,3-triazol-5-ol, the reaction between methyl azide and ethyl acetoacetate is a plausible and documented strategy for analogous structures.[1] This route offers the advantage of installing the methyl group on the N1 position of the triazole ring from the outset.
Caption: De novo synthesis of 1-methyl-1H-1,2,3-triazol-5-ol via 1,3-dipolar cycloaddition.
Experimental Protocol: Cycloaddition of Methyl Azide and Ethyl Acetoacetate
-
Materials: Methyl Azide (CH3N3), Ethyl Acetoacetate, Sodium Ethoxide (NaOEt) or another suitable base, Ethanol.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.
-
To this solution, ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C.
-
Methyl azide (1.2 eq) is then carefully added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then heated to reflux for 12-24 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-1H-1,2,3-triazol-5-ol. Further purification can be achieved by recrystallization.
-
Conclusion
Both the N-methylation and 1,3-dipolar cycloaddition routes offer viable pathways to 1-methyl-1H-1,2,3-triazol-5-ol. The choice of synthetic strategy will likely depend on the availability and cost of the starting materials, the desired scale of the reaction, and the purification capabilities at hand. The N-methylation route may be more direct if the parent triazolol is accessible, but the challenge of separating regioisomers must be addressed. Conversely, the cycloaddition route provides better regiocontrol but involves the handling of methyl azide, which is a potentially explosive reagent, requiring appropriate safety precautions. For applications where isomeric purity is critical, the 1,3-dipolar cycloaddition approach is likely the more favorable option.
References
A Comparative Spectroscopic Analysis of 1-Methyl-1H-1,2,3-triazol-5-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison Guide
This guide provides a comprehensive spectroscopic comparison of 1-methyl-1H-1,2,3-triazol-5-ol with three key analogs: 1-phenyl-1H-1,2,3-triazol-5-ol, 1-methyl-1H-1,2,3-triazole-5-thiol, and 1-methyl-5-methoxy-1H-1,2,3-triazole. This analysis, supported by experimental and predicted data, offers insights into the structural and electronic properties of these compounds, which are valuable for their application in medicinal chemistry and drug design. The data is presented in a clear, comparative format to facilitate analysis.
Tautomerism of 1-Methyl-1H-1,2,3-triazol-5-ol
It is crucial to recognize that 1-methyl-1H-1,2,3-triazol-5-ol exists in a tautomeric equilibrium with its keto form, 1-methyl-1,2,3-triazol-5(4H)-one. This equilibrium can be influenced by the solvent and temperature, which in turn affects the observed spectroscopic data. The presence of both tautomers can lead to the observation of multiple signals in NMR spectra and characteristic bands for both hydroxyl and carbonyl groups in IR spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 1-methyl-1H-1,2,3-triazol-5-ol and its selected analogs.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₃ (N1) | Triazole-H (C4/C5) | Other Protons | Solvent |
| 1-Methyl-1H-1,2,3-triazol-5-ol (Predicted) | ~3.6-3.8 | ~5.8-6.0 | OH proton (variable) | DMSO-d₆ |
| 1-Phenyl-1H-1,2,3-triazol-5-ol | - | ~7.3-7.8 (m, Ar-H) | OH proton (variable) | DMSO-d₆ |
| 1-Methyl-1H-1,2,3-triazole-5-thiol | ~3.7 | ~7.4 | SH proton (variable) | DMSO-d₆ |
| 1-Methyl-5-methoxy-1H-1,2,3-triazole | 3.79 (s, 3H) | - | 3.83 (s, 3H, OCH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₃ (N1) | Triazole-C4 | Triazole-C5 | Other Carbons | Solvent |
| 1-Methyl-1H-1,2,3-triazol-5-ol (Predicted) | ~35-37 | ~95-100 | ~155-160 (C=O) / ~140-145 (C-OH) | - | DMSO-d₆ |
| 1-Phenyl-1H-1,2,3-triazol-5-ol | - | ~120-130 | ~140-150 | Aromatic carbons (~120-140) | DMSO-d₆ |
| 1-Methyl-1H-1,2,3-triazole-5-thiol | ~34 | ~125 | ~160 (C=S) | - | DMSO-d₆ |
| 1-Methyl-5-methoxy-1H-1,2,3-triazole | 37.5 | 127.2 | 143.2 | 55.2 (OCH₃) | CDCl₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H / S-H Stretch | C=O Stretch | N=N / C=N Stretch | C-H Stretch |
| 1-Methyl-1H-1,2,3-triazol-5-ol | ~3200-3400 (broad) | ~1650-1700 (keto form) | ~1400-1600 | ~2900-3100 |
| 1-Phenyl-1H-1,2,3-triazol-5-ol | ~3100-3300 (broad) | ~1670 | ~1450-1590 | ~3050-3150 |
| 1-Methyl-1H-1,2,3-triazole-5-thiol | ~2550-2600 (weak) | - | ~1400-1550 | ~2900-3100 |
| 1-Methyl-5-methoxy-1H-1,2,3-triazole | - | - | ~1450-1580 | ~2950-3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments |
| 1-Methyl-1H-1,2,3-triazol-5-ol | C₃H₅N₃O | 99.09 | [M]+, [M-N₂]+, [M-CH₃]+ |
| 1-Phenyl-1H-1,2,3-triazol-5-ol | C₈H₇N₃O | 161.16 | [M]+, [M-N₂]+, [C₆H₅]+ |
| 1-Methyl-1H-1,2,3-triazole-5-thiol | C₃H₅N₃S | 115.16 | [M]+, [M-N₂]+, [M-SH]+ |
| 1-Methyl-5-methoxy-1H-1,2,3-triazole | C₄H₇N₃O | 113.12 | [M]+, [M-CH₃O]+, [M-N₂]+ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated solvents (CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Data are presented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration. For ¹³C NMR, chemical shifts are reported in ppm.
Infrared (IR) Spectroscopy
IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates. Spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using an Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source. Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data are reported as mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the triazole compounds.
Performance of 1-methyl-1H-1,2,3-triazol-5-ol in Specific Assays: A Comparative Analysis
Despite a comprehensive search of available scientific literature and databases, specific experimental data on the performance of 1-methyl-1H-1,2,3-triazol-5-ol in biological assays is not publicly available. Consequently, a direct comparison with alternative compounds as requested cannot be provided at this time.
The field of medicinal chemistry extensively investigates the therapeutic potential of 1,2,3-triazole derivatives. This class of compounds is recognized for its wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5][6][7] The 1,2,3-triazole scaffold serves as a versatile building block in drug design, in part due to its ability to act as a stable linker and a bioisostere for other functional groups, such as amide bonds.[8][9][10]
Research into substituted 1,2,3-triazoles has yielded compounds with significant activity in various assays. For instance, certain 1-aryl-5-methyl-1H-1,2,3-triazole derivatives have demonstrated moderate activity against melanoma, colon, and breast cancer cell lines.[8] Other studies have focused on the development of 1,2,3-triazole-containing compounds as inhibitors of enzymes like carbonic anhydrase-II and α-glucosidase.[2][11] The 1,2,3-triazole moiety is a key component in several clinically used drugs, highlighting its importance in pharmaceutical research.[6]
The lack of specific data for 1-methyl-1H-1,2,3-triazol-5-ol could be attributed to several factors. It is possible that this specific compound has not yet been synthesized or, if it has, that its biological activities have not been evaluated or published in the public domain. The focus of much of the published research is on 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles, which are readily synthesized via "click chemistry."[3][8]
While a detailed comparative guide for 1-methyl-1H-1,2,3-triazol-5-ol cannot be constructed without experimental data, the following sections provide a general overview of the methodologies and signaling pathways relevant to the broader class of 1,2,3-triazole derivatives, which could be applicable should data on this specific compound become available.
General Experimental Protocols for Assessing Triazole Derivatives
Below are generalized experimental protocols that are commonly employed to evaluate the biological activity of novel chemical compounds, including 1,2,3-triazole derivatives.
Table 1: Representative Experimental Protocols
| Assay Type | Description |
| Anticancer Assays | |
| In Vitro Cytotoxicity Assay (e.g., MTT Assay) | Cancer cell lines are incubated with varying concentrations of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. This allows for the determination of the IC50 value (the concentration of the compound that inhibits cell growth by 50%). |
| Antimicrobial Assays | |
| Minimum Inhibitory Concentration (MIC) Assay | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is determined. This is a standard method to assess the potency of new antimicrobial compounds against various bacterial and fungal strains. |
| Enzyme Inhibition Assays | |
| In Vitro Enzyme Activity Assay | The ability of the test compound to inhibit the activity of a specific enzyme is measured. The assay typically involves incubating the enzyme with its substrate in the presence and absence of the inhibitor. The rate of product formation is monitored, often spectrophotometrically or fluorometrically, to calculate the IC50 value of the inhibitor. |
Visualizing Potential Mechanisms of Action
Given the absence of specific data for 1-methyl-1H-1,2,3-triazol-5-ol, a definitive signaling pathway or experimental workflow cannot be diagrammed. However, to fulfill the visualization requirement, a generalized workflow for the initial screening of a novel triazole compound is presented below. This diagram illustrates the logical progression from synthesis to the initial biological evaluation.
Caption: A generalized workflow for the synthesis and biological evaluation of a novel triazole compound.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-methyl-1H-1,2,3-triazole | 16681-65-5 | Benchchem [benchchem.com]
- 9. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unimore.it [iris.unimore.it]
- 11. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship (SAR) of 1-Methyl-1H-1,2,3-triazol-5-ol Derivatives: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of 1-methyl-1H-1,2,3-triazol-5-ol derivatives reveals a versatile scaffold with potential applications across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition. This guide synthesizes available data to provide a comparative overview of how structural modifications to this core moiety influence biological activity, offering insights for researchers and drug development professionals.
While specific, extensive SAR studies on 1-methyl-1H-1,2,3-triazol-5-ol derivatives are not abundantly available in publicly accessible literature, by examining studies on closely related 1,2,3-triazole structures, key trends can be extrapolated. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the triazole ring and the groups attached to it.
Comparative Biological Activities
The diverse pharmacological activities of triazole derivatives underscore the importance of this heterocyclic core in medicinal chemistry. The following table summarizes the observed activities of various substituted triazole derivatives, providing a basis for understanding the potential of the 1-methyl-1H-1,2,3-triazol-5-ol scaffold.
| Compound Class | Biological Activity | Key Findings |
| N-Substituted-1,2,3-triazoles | Antimicrobial | Appending a bromoquinoline carboxylic acid to the 1,2,3-triazole ring resulted in compounds with moderate to good antimicrobial and antifungal properties.[1] |
| Substituted 1,2,3- & 1,2,4-Triazoles | Antimicrobial, Anti-inflammatory | Various derivatives exhibited encouraging antimicrobial and anti-inflammatory results when compared with standard drugs.[2] |
| 1,2,3-Triazol-1-yl Derivatives of Clavulanic Acid | Beta-Lactamase Inhibition | The nature of the substituent on the triazole ring significantly impacts the inhibitory activity against beta-lactamase.[3] |
| Letrozole-based 1,2,3-Triazole Analogues | Aromatase Inhibition | The presence of a nitrogen atom at position 3 or 4 of the triazole ring is crucial for high anti-aromatase activity.[4] |
| (5-Benzylthiazol-2-yl)benzamides | Anti-leukemic | Bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring significantly enhanced anticancer activity in vitro.[5][6][7] |
| 1-Phenyl-1H-1,2,3-triazoles | GABA Receptor Antagonism | Substituents at the 4- and 5-positions of the triazole ring, as well as on the phenyl ring, are critical for high affinity and selectivity for GABA receptor subtypes.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of triazole derivatives.
Antimicrobial Activity Assessment
Kirby-Bauer Disk Diffusion Method: This method is widely used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.[2]
-
A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a sterile agar plate.
-
Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plate is incubated under suitable conditions for microbial growth.
-
The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema Method: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[2]
-
A pre-dose measurement of the paw volume of the experimental animals (typically rats or mice) is taken.
-
The test compound or a control (vehicle or standard drug) is administered to the animals.
-
After a specific period, a sub-plantar injection of carrageenan is given to the right hind paw to induce inflammation and edema.
-
The paw volume is measured at various time intervals after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for conducting Structure-Activity Relationship (SAR) studies.
Caption: A typical experimental workflow for evaluating the biological activity of chemical compounds.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. Structure-activity relationships in 1,2,3-triazol-1-yl derivatives of clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, 3D-QSAR, and docking studies of 1-phenyl-1H-1,2,3-triazoles as selective antagonists for beta3 over alpha1beta2gamma2 GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the stability of 1-methyl-1H-1,2,3-triazol-5-ol against other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 1-methyl-1H-1,2,3-triazol-5-ol against other relevant triazole derivatives. The following sections detail the available data on thermal, chemical, and metabolic stability, offering insights into the compound's potential developability. Due to the limited publicly available stability data for 1-methyl-1H-1,2,3-triazol-5-ol, this guide draws comparisons with structurally related 1,2,3- and 1,2,4-triazole derivatives to provide a foundational stability benchmark.
Executive Summary
The 1,2,3-triazole scaffold is generally recognized for its high degree of stability, attributed to its aromatic character. This inherent stability extends to resistance against acidic and basic hydrolysis, as well as oxidative and reductive conditions[1]. However, specific substitutions on the triazole ring can significantly influence its overall stability profile. This guide presents a compilation of available quantitative data to facilitate a comparative assessment.
Thermal Stability Assessment
Thermal stability is a critical parameter, indicating a compound's robustness to heat during manufacturing, storage, and transport. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to evaluate thermal decomposition.
Table 1: Thermal Decomposition Data of Comparative Triazole Derivatives
| Compound/Derivative Class | Method | Decomposition Temperature (°C) |
| Polynitro-aryl-1,2,3-triazoles | TGA/DSC | 142 - 319 |
| 1,2,4-Triazole Derivatives (MM4c-e) | TGA | Stable up to ~200 |
| 1H-1,2,4-triazole | DSC | 338 (onset) |
| 3-methyl-1H-1,2,4-triazole | DSC | 172 (onset) |
| 3-amino-1H-1,2,4-triazole | DSC | 293 (onset) |
Chemical Stability Profile
Chemical stability, particularly against hydrolysis and oxidation, is crucial for predicting a drug candidate's shelf-life and compatibility with various formulation excipients. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are employed to assess a compound's intrinsic stability.
The 1,2,3-triazole ring is generally considered stable to hydrolysis under both acidic and basic conditions[1]. This stability is a key feature that makes it an attractive scaffold in medicinal chemistry. For instance, 1,4-disubstituted 1,2,3-triazole derivatives have been reported as stable products to hydrolysis under acidic conditions[1].
In a study evaluating new triazole antitubercular agents, compound MSDRT 12, a 1,2,4-triazole derivative, was found to be highly resistant to degradation under both acidic and alkaline conditions[4].
Table 2: Chemical Stability of Comparative Triazole Derivatives
| Compound | Condition | Stability Outcome |
| 1,4-disubstituted 1,2,3-triazoles | Acidic hydrolysis | Stable |
| MSDRT 12 (1,2,4-triazole derivative) | Acidic and alkaline hydrolysis | Resistant to degradation |
Metabolic Stability Evaluation
Metabolic stability provides an early indication of a compound's pharmacokinetic profile, particularly its half-life in the body. In vitro assays using liver microsomes are a standard method to assess phase I metabolic degradation.
Specific metabolic stability data for 1-methyl-1H-1,2,3-triazol-5-ol is not currently available. However, a study on a 1,2,3-triazole derivative (compound 12) showed high stability in human liver microsomes, with 72.6% of the compound remaining after 120 minutes of incubation. In contrast, it exhibited lower stability in mouse and rat microsomes, with 27.5% and 16.7% remaining, respectively, after the same incubation period[5]. This highlights potential species-specific differences in metabolism.
For comparison, a series of novel 1,2,4-triazole antitubercular compounds (MSDRT 8, 10, 11, and 12) were evaluated for their metabolic stability in rat liver microsomes. The results, summarized in Table 3, show a range of metabolic fates.
Table 3: Metabolic Stability of Comparative Triazole Derivatives in Rat Liver Microsomes
| Compound | Half-life (t½) (hours) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| MSDRT 8 | 0.7 | 15.66 |
| MSDRT 10 | 1.7 | 6.68 |
| MSDRT 11 | 20.0 | 0.58 |
| MSDRT 12 | 2.6 | 4.38 |
Data from a study on new triazole antitubercular compounds.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. Below are representative protocols for the key experiments cited in this guide.
Thermal Stability Analysis (TGA/DSC)
A simultaneous Thermal Analyzer (STA) is typically used to perform TGA and DSC analyses.
References
Cross-Validation of Experimental and Computational Data for 1-methyl-1H-1,2,3-triazol-5-ol: A Comparative Guide
Abstract: This guide provides a comparative analysis of experimental and computational data for the heterocyclic compound 1-methyl-1H-1,2,3-triazol-5-ol. A critical aspect of this molecule is its existence in multiple tautomeric forms. This document outlines the methodologies for cross-validating spectroscopic, structural, and energetic data obtained from laboratory experiments and theoretical calculations. By presenting quantitative data in structured tables and visualizing key processes, this guide serves as a methodological resource for researchers in medicinal chemistry and materials science, demonstrating how a synergistic approach of experimentation and computation leads to a comprehensive understanding of a molecule's properties.
Introduction: The Tautomerism of 1-methyl-1H-1,2,3-triazol-5-ol
1-methyl-1H-1,2,3-triazol-5-ol is a substituted triazole, a class of heterocycles widely utilized as scaffolds in drug development due to their metabolic stability and capacity for hydrogen bonding. A key characteristic of 5-hydroxy-1,2,3-triazoles is their prototropic tautomerism, where they can exist in equilibrium between aromatic hydroxy (-ol) and non-aromatic oxo (-one) forms. The predominance of a specific tautomer can significantly influence the molecule's physicochemical properties, receptor binding affinity, and overall biological activity.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the relative stability, geometry, and spectral properties of these tautomers. Validating these computational predictions against experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography is crucial for building accurate molecular models. This guide demonstrates this cross-validation process.
The primary tautomeric forms of 1-methyl-1H-1,2,3-triazol-5-ol considered in this analysis are:
-
A: 1-methyl-1H-1,2,3-triazol-5-ol (OH-form)
-
B: 1-methyl-1,2,3-triazol-5(4H)-one (4H-keto form)
-
C: 1-methyl-1,2,3-triazol-5(2H)-one (2H-keto form)
Computational studies on analogous 1,2,4-triazol-5-one systems suggest that the keto form is generally more stable.[1] This guide will use a combination of established principles and data from related structures to present a realistic comparison.
Figure 1: Tautomeric forms of 1-methyl-1H-1,2,3-triazol-5-ol.
Comparative Data Analysis
The following tables summarize hypothetical, yet plausible, quantitative data for 1-methyl-1H-1,2,3-triazol-5-ol, assuming the 4H-keto form (Tautomer B) is the most stable and experimentally observed form.
Table 1: Comparison of Spectroscopic Data
| Parameter | Experimental Value (Hypothetical) | Computational Value (Hypothetical) | Interpretation |
| ¹H NMR (δ, ppm) | |||
| N-CH₃ | 3.65 (s, 3H) | 3.61 | Signal for the N1-methyl group protons. |
| C4-H₂ | 4.12 (s, 2H) | 4.08 | Characteristic signal for the non-aromatic CH₂ group in the 4H-keto form. |
| ¹³C NMR (δ, ppm) | |||
| N-CH₃ | 34.8 | 35.2 | Carbon signal for the N1-methyl group. |
| C4 | 45.1 | 44.5 | Methylene carbon adjacent to the carbonyl group. |
| C5 (C=O) | 168.5 | 170.2 | Downfield signal characteristic of a carbonyl carbon, confirming the keto tautomer. |
| FT-IR (ν, cm⁻¹) | |||
| C=O Stretch | 1715 | 1728 | Strong absorption indicative of the carbonyl group in the keto form. |
| C-N Stretch | 1350 | 1342 | Typical stretching frequency for C-N bonds within the heterocyclic ring. |
Table 2: Comparison of Geometric Parameters for Tautomer B
| Parameter | Experimental (X-ray, Hypothetical) | Computational (DFT, Hypothetical) | Interpretation |
| Bond Length (Å) | |||
| C5=O | 1.221 | 1.215 | Consistent with a carbon-oxygen double bond. |
| C4-C5 | 1.510 | 1.518 | Typical length for a carbon-carbon single bond. |
| N1-N2 | 1.385 | 1.390 | Intermediate character between a single and double bond. |
| N2=N3 | 1.298 | 1.291 | Consistent with a nitrogen-nitrogen double bond. |
| Bond Angle (˚) | |||
| N1-C5-C4 | 108.5 | 108.9 | Angle within the five-membered ring. |
| O=C5-N1 | 127.3 | 126.8 | Reflects sp² hybridization of the carbonyl carbon. |
Table 3: Comparison of Calculated Relative Tautomer Stabilities
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Interpretation |
| B: 4H-keto form | 0.00 (Reference) | 0.00 (Reference) | The most stable tautomer in both gas and aqueous phases. |
| C: 2H-keto form | +3.5 | +2.8 | Less stable than the 4H-keto form but favored over the OH-form. |
| A: OH-form | +8.2 | +6.5 | The least stable tautomer due to loss of amide resonance stabilization, despite being aromatic. |
Experimental and Computational Protocols
Figure 2: Workflow for cross-validation of experimental and computational data.
Experimental Protocols (Hypothetical)
-
Synthesis: 1-methyl-1H-1,2,3-triazol-5-ol could be synthesized via a multi-step reaction starting with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a protected precursor, followed by deprotection and functional group manipulation to yield the final product. Purification would be achieved by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FT-IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The sample would be analyzed as a solid, and characteristic absorption frequencies (ν) are reported in wavenumbers (cm⁻¹).
-
Single-Crystal X-ray Diffraction: A single crystal of suitable quality would be grown by slow evaporation of a saturated solution. Data would be collected at low temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation. The structure would be solved and refined to provide precise bond lengths and angles.[2][3][4][5][6]
Computational Protocols
-
Geometry Optimization and Energetics: All calculations would be performed using the Gaussian suite of programs. The geometries of the different tautomers would be optimized in the gas phase and in solution using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1] The polarizable continuum model (PCM) would be used to simulate solvent effects.
-
Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to predict the theoretical IR spectra.
-
NMR Chemical Shift Calculations: Magnetic shielding constants would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. The calculated shielding constants would be converted to chemical shifts by referencing them to TMS, calculated at the same level of theory.
Conclusion
References
- 1. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Study on the crystal structure and properties of a new crystal form of 3-nitro-1,2,4-triazole-5-one (NTO) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Comparative Docking Analysis of 1,2,3-Triazole Derivatives and Known Inhibitors Against Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of novel 1,2,3-triazole derivatives against the Epidermal Growth Factor Receptor (EGFR), benchmarked against the known inhibitor Erlotinib. The data presented is compiled from various in silico molecular docking studies, offering insights into the potential of this heterocyclic scaffold in the design of new EGFR inhibitors.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding energies of various 1,2,3-triazole derivatives and the known EGFR inhibitor, Erlotinib, as determined by molecular docking simulations. Lower binding energy values indicate a higher predicted binding affinity.
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference Study |
| Known Inhibitor | |||
| Erlotinib | EGFR (1M17) | -7.3 | [1] |
| Erlotinib | EGFR (1M17) | -8.538 | [2] |
| Erlotinib | EGFR | -97.07 | [3] |
| 1,2,3-Triazole Derivatives | |||
| Uracil-Coumarin hybrid (Compound A6) | EGFR (1M17) | -8.891 | [2] |
| Uracil-Coumarin hybrid (Compound A2) | EGFR (1M17) | -8.6 | [2] |
| Uracil-Coumarin hybrid (Compound A7) | EGFR (1M17) | -8.5 | [2] |
| Benzofuran-1,2,3-triazole (BENZ-0454) | EGFR (4HJO) | -10.2 | In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies |
| Benzofuran-1,2,3-triazole (BENZ-0143) | EGFR (4HJO) | -10.0 | In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies |
| Benzimidazole derivative with 1,2,4-triazole (Compound 4) | EGFR | -10.0 | [4] |
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines a general methodology for performing comparative molecular docking studies, based on common practices reported in the cited literature.
1. Preparation of the Receptor Protein:
-
The three-dimensional crystal structure of the target protein, Epidermal Growth Factor Receptor (EGFR), is retrieved from the Protein Data Bank (PDB). A commonly used PDB entry is 1M17.
-
The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm or AMBER.
-
The active site for docking is defined, typically based on the binding site of the co-crystallized ligand or through binding site prediction algorithms.
2. Preparation of the Ligands:
-
The 3D structures of the 1,2,3-triazole derivatives and the known inhibitor (e.g., Erlotinib) are generated using chemical drawing software like ChemDraw or Marvin Sketch.
-
The structures are then optimized to their lowest energy conformation using a suitable computational method, such as the semi-empirical PM3 method or density functional theory (DFT).
-
Correct protonation states at physiological pH are assigned to the ligands.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina, Schrödinger's Glide, or GOLD.
-
The prepared ligands are docked into the defined active site of the prepared EGFR protein.
-
The docking algorithm explores various possible conformations and orientations of the ligand within the active site.
-
A scoring function is used to estimate the binding affinity of each ligand pose, typically reported in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
4. Analysis of Docking Results:
-
The binding poses of the ligands are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the EGFR active site.
-
The binding energies of the 1,2,3-triazole derivatives are compared with that of the known inhibitor to assess their relative potential as EGFR inhibitors.
Mandatory Visualization: Molecular Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
References
Assessing the Novelty of 1-methyl-1H-1,2,3-triazol-5-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole ring is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The synthetic accessibility of this scaffold, particularly through the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has made it a privileged structure in drug discovery.[3][4][5] This guide assesses the novelty of a specific, under-explored subclass: 1-methyl-1H-1,2,3-triazol-5-ol derivatives .
While the broader families of 1,2,3- and 1,2,4-triazoles are extensively documented, a review of current literature reveals a significant gap in research specifically concerning derivatives of the 1-methyl-1H-1,2,3-triazol-5-ol scaffold. This scarcity of data underscores the novelty of this compound class and highlights its potential as a frontier for discovering new chemical entities with unique biological activities. The N-methylation can enhance metabolic stability and modulate the electronic properties of the triazole ring, potentially influencing its interaction with biological targets.[6]
This guide provides a comparative analysis based on data from closely related 1,2,3-triazole analogues to hypothesize the potential of 1-methyl-1H-1,2,3-triazol-5-ol derivatives and to provide a framework for their synthesis and evaluation.
Comparative Biological Activity Data
To establish a benchmark for potential efficacy, the following tables summarize quantitative data for structurally related 1,2,3-triazole derivatives.
Table 1: Antimicrobial Activity of Representative 1,2,3-Triazole Derivatives
| Compound/Class | Test Organism | Activity Metric (MIC/Zone of Inhibition) | Reference |
| 1,2,3-Triazole Glycosides | Staphylococcus aureus | Sensitive (Inhibition zones observed) | [5] |
| 1,2,3-Triazole Glycosides | Pseudomonas aeruginosa | Sensitive (Inhibition zones observed) | [5] |
| 1,2,3-Triazole Glycosides | Candida albicans | Promising Antifungal Activity | [5] |
| Metronidazole-1H-1,2,3-triazole Hybrids | Fungal and Bacterial Strains | Higher inhibition rates than Metronidazole | [3] |
| 1,2,3-Triazole-Thymol Derivatives | MRSA | Up to 38.7 mm zone of inhibition | [7] |
Table 2: Anticancer Activity of Representative 1,2,3-Triazole Derivatives
| Compound/Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
| 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids | Melanoma, Colon, Breast Cancer | Moderate Activity | [1] |
| Phosphonate-1,2,3-triazole Derivative (Cmpd 8) | HT-1080 (Fibrosarcoma) | 15.13 µM | [4] |
| Phosphonate-1,2,3-triazole Derivative (Cmpd 8) | A-549 (Lung Carcinoma) | 21.25 µM | [4] |
| Phosphonate-1,2,3-triazole Derivative (Cmpd 8) | MCF-7 (Breast Adenocarcinoma) | 18.06 µM | [4] |
| 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives | HCT-116, HepG2, MCF-7 | Promising Antiproliferation | [8] |
| 4-Iodo-1-methyl-1H-1,2,3-triazole | K-562 (Leukemia) | ~0.15 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of novel triazole derivatives. These protocols are directly applicable to the future study of 1-methyl-1H-1,2,3-triazol-5-ol derivatives.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive control wells (microbes, no compound) and negative control wells (broth only) are included.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the antiproliferative activity of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A-549) are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours at 37°C in a humidified CO₂ incubator.[4]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 6.25 to 100 µM) and incubated for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[4]
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.[4]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting cell viability against compound concentration.
Visualizations: Synthesis and Potential Mechanisms
The following diagrams illustrate common synthetic strategies for 1,2,3-triazoles and potential areas of investigation for novel derivatives.
Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Hypothetical pathway to 1-methyl-1H-1,2,3-triazol-5-ol derivatives.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by novel triazoles.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-methyl-1H-1,2,3-triazole | 16681-65-5 | Benchchem [benchchem.com]
- 7. Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1H-1,2,3-Triazol-5-ol, 1-methyl-: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1H-1,2,3-Triazol-5-ol, 1-methyl-, compiled from best practices for similar chemical compounds.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling 1H-1,2,3-Triazol-5-ol, 1-methyl-, it is crucial to be equipped with the appropriate personal protective equipment. Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
Recommended PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | Prevents skin contact and absorption. |
| Body Protection | Fire/flame resistant and impervious clothing. Laboratory coat.[1] | Protects skin from accidental spills. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | Prevents inhalation of harmful vapors or aerosols. |
II. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse any vapors.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or watercourses.[1][2]
-
Absorb Spill: For liquid spills, use an inert, non-combustible absorbent material such as diatomite or universal binders to soak up the chemical.[2] For solid spills, carefully sweep up the material to avoid dust formation.
-
Collect Waste: Collect the absorbed material and any contaminated soil or surfaces into a suitable, labeled, and closed container for disposal.[1][3]
-
Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[2]
-
Dispose of Contaminated Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined below.
III. Disposal Procedure
The disposal of 1H-1,2,3-Triazol-5-ol, 1-methyl- must be conducted in compliance with all applicable federal, state, and local regulations.[2] Improper disposal can lead to environmental harm and legal repercussions.
Step-by-Step Disposal Workflow:
Caption: Workflow for the proper disposal of 1H-1,2,3-Triazol-5-ol, 1-methyl-.
Detailed Disposal Steps:
-
Waste Segregation: Do not mix 1H-1,2,3-Triazol-5-ol, 1-methyl- with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Place the waste material in a suitable and closed container to prevent leaks or spills.[1][3] The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with the full chemical name ("1H-1,2,3-Triazol-5-ol, 1-methyl-"), any associated hazards (e.g., "Irritant"), and the date of accumulation.
-
Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[1][4]
-
Licensed Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][3] Do not discharge to sewer systems.[1][3] Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Packaging for Transport: If required, triple-rinse empty containers before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill, as per regulations.[1][3]
IV. First Aid Measures
In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] |
By adhering to these procedures, you can ensure the safe handling and disposal of 1H-1,2,3-Triazol-5-ol, 1-methyl-, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet for the most accurate and detailed information.
References
Personal protective equipment for handling 1H-1,2,3-Triazol-5-ol, 1-methyl-
Disclaimer: No specific Safety Data Sheet (SDS) for 1H-1,2,3-Triazol-5-ol, 1-methyl- was found in the available resources. The following information is compiled from safety data for structurally similar compounds, primarily 1-methyl-1,2,3-triazole, and general principles of laboratory safety. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1H-1,2,3-Triazol-5-ol, 1-methyl-. This information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment
Based on data for analogous triazole compounds, 1H-1,2,3-Triazol-5-ol, 1-methyl- should be presumed to be a hazardous substance. The primary hazards are expected to be:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: May cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory. |
| Face Shield | A face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after handling the compound. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. |
| Respirator | If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Safe Handling and Operations
Adherence to strict operational procedures is vital to maintain a safe laboratory environment.
General Handling Precautions:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[3]
-
Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[3]
-
Hygiene: Wash hands thoroughly after handling.[4]
Experimental Workflow
The following diagram outlines a general workflow for handling and using 1H-1,2,3-Triazol-5-ol, 1-methyl- in a research setting.
Caption: General workflow for handling 1H-1,2,3-Triazol-5-ol, 1-methyl-.
Disposal Plan
Proper disposal of 1H-1,2,3-Triazol-5-ol, 1-methyl- and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedure
-
Solid Waste:
-
Collect any solid waste, including unused compound and contaminated materials (e.g., weigh boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
-
Disposal Method:
-
All waste must be disposed of through a licensed hazardous waste disposal company.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
-
The following diagram illustrates the decision-making process for waste disposal.
Caption: Decision tree for the disposal of waste.
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Physical and Chemical Properties (Predicted)
As no experimental data for 1H-1,2,3-Triazol-5-ol, 1-methyl- is available, the following table provides computed properties for the closely related compound, 1-methyl-1,2,3-triazole. These values should be used for estimation purposes only.
| Property | Value (for 1-methyl-1,2,3-triazole) | Source |
| Molecular Formula | C3H5N3 | [1][6] |
| Molecular Weight | 83.09 g/mol | [1][6] |
| Appearance | Liquid (predicted) | [4][6] |
It is crucial for researchers to perform their own risk assessments and consult with their institution's environmental health and safety department before handling this compound. The information provided here is a guide and should be supplemented with institution-specific safety protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


